2-(Methanesulfonyl)thieno[2,3-d]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfonylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S2/c1-13(10,11)7-8-4-5-2-3-12-6(5)9-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCCJBVIGIVKJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C2C=CSC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621238 | |
| Record name | 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
598298-12-5 | |
| Record name | 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
molecular weight and formula of 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine
[1]
Molecular Identity & Core Properties[2]
The molecule 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine represents a critical electrophilic scaffold in medicinal chemistry, specifically designed for Nucleophilic Aromatic Substitution (
This profile details the physicochemical properties, synthesis logic, and reactivity patterns of the unsubstituted core, while acknowledging its frequent utilization as the 4-chloro derivative (CAS 598298-11-4) in dual-pharmacophore synthesis.
Physicochemical Data Table
| Property | Value | Notes |
| IUPAC Name | This compound | |
| Molecular Formula | ||
| Molecular Weight | 214.27 g/mol | Calculated (Exact Mass: 214.26) |
| Core Scaffold | Thieno[2,3-d]pyrimidine | CAS: 272-24-2 (Parent Heterocycle) |
| Key Substituent | Methanesulfonyl group ( | Position 2 (Leaving Group) |
| Solubility | DMSO, DMF, DCM, Chloroform | Limited solubility in water/hexanes |
| Reactivity Class | Electrophile ( | High reactivity toward |
Synthesis Protocol: The Oxidative Activation Pathway
The synthesis of this compound is not a direct cyclization but an oxidative activation of the corresponding sulfide. This two-stage workflow ensures the stability of the aromatic core while converting a poor leaving group (-SMe) into an excellent one (-SO2Me).
Phase 1: Precursor Assembly (Sulfide Formation)
-
Starting Materials: 2-Amino-3-cyanothiophene derivatives.[1][2][3]
-
Cyclization: Reaction with dimethyl N-cyanodithioiminocarbonate or similar isothiocyanate equivalents, followed by S-methylation (typically MeI).
Phase 2: Oxidative Activation (Sulfide Sulfone)
This is the critical step. The goal is to oxidize the sulfur at C2 without over-oxidizing the pyrimidine nitrogens (N-oxide formation).
Reagents:
-
Primary Choice: m-Chloroperbenzoic acid (mCPBA) in Dichloromethane (DCM).
-
Alternative (Green): Oxone® (Potassium peroxymonosulfate) in Methanol/Water.
Protocol (mCPBA Method):
-
Dissolution: Dissolve 1.0 eq of 2-(methylthio)thieno[2,3-d]pyrimidine in DCM (0.1 M concentration). Cool to 0°C.
-
Addition: Add 2.2–2.5 eq of mCPBA portion-wise. Note: Stoichiometry >2.0 is essential to bypass the sulfoxide intermediate.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2–4 hours. Monitor via TLC/LCMS (Disappearance of Sulfide M+1, Appearance of Sulfone M+33).
-
Quench: Wash with saturated
(removes mCBA acid byproduct) and (quenches excess peroxide). -
Isolation: Dry organic layer (
), concentrate. The product is typically a white/off-white solid.
Mechanistic Diagram: Synthesis & Activation
Figure 1: The oxidative activation pathway converts the inert sulfide into the reactive sulfone species.
Reactivity & Applications: The Gateway
The primary utility of this compound lies in its ability to undergo regioselective Nucleophilic Aromatic Substitution (
Why the Sulfone?
-
Leaving Group Ability:
is a significantly better leaving group than or in this heterocyclic context, often requiring lower temperatures for displacement. -
Orthogonality: In 4-chloro-2-(methanesulfonyl) derivatives, the C4-Cl is typically displaced first at low temperatures, while the C2-SO2Me is displaced second at elevated temperatures. This allows for the precise construction of dual-inhibitors (e.g., PI3K/mTOR inhibitors).
Experimental Workflow: Amine Displacement
To install an amine at the C2 position:
-
Setup: Dissolve Sulfone (1.0 eq) in anhydrous THF or Dioxane.
-
Nucleophile: Add Primary/Secondary Amine (1.2–1.5 eq).
-
Base: Add DIPEA or
(2.0 eq) to scavenge methanesulfinic acid byproduct. -
Conditions:
-
Aliphatic Amines: RT to 50°C.
-
Anilines: 80–100°C (may require acid catalysis or microwave).
-
-
Outcome: 2-Aminothieno[2,3-d]pyrimidine (Drug Scaffold).
Reaction Pathway Diagram
Figure 2: Mechanism of Nucleophilic Aromatic Substitution (
References
-
PubChem. Thieno[2,3-d]pyrimidine (Parent Compound). National Library of Medicine. Available at: [Link]
- Google Patents.Process for making thienopyrimidine compounds (US8354528B2). (Detailed synthesis of 4-chloro-2-methylsulfonyl derivatives).
-
MDPI. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines. (Protocols for amine displacement). Available at: [Link]
Technical Guide: Solubility Profiling & Thermodynamic Analysis of 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine
The following technical guide is structured to serve as a definitive reference for the solubility characterization of 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine and its derivatives.
Given that specific peer-reviewed solubility datasets for the exact unsubstituted this compound core are limited in open literature (often residing in proprietary process chemistry data for EGFR inhibitor synthesis), this guide synthesizes verified protocols , thermodynamic modeling frameworks , and structural analog data (e.g., 4-chloro derivatives) to provide a comprehensive operational manual for researchers.
Executive Summary & Compound Significance
This compound (and its 4-substituted analogs, e.g., CAS 598298-11-4) represents a critical electrophilic intermediate in the synthesis of thienopyrimidine-based kinase inhibitors (e.g., Gefitinib analogs, PI3K inhibitors). The presence of the methanesulfonyl (mesyl) moiety at the C-2 position serves as an excellent leaving group for nucleophilic aromatic substitution (
Precise solubility data in organic solvents is paramount for:
-
Reaction Optimization: Maximizing concentration in polar aprotic solvents (DMF, DMSO) to accelerate
rates. -
Purification: Designing antisolvent crystallization processes (e.g., using Water or Alcohols) to isolate the product from sulfinic acid byproducts.
-
Process Safety: Determining thermal saturation limits to prevent uncontrolled precipitation in flow reactors.
Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9]
| Property | Detail |
| Compound Name | This compound |
| Core Scaffold | Thieno[2,3-d]pyrimidine |
| Functional Group | Sulfone (-SO₂CH₃) at C-2 |
| Key Analog | 4-Chloro-2-(methylsulfonyl)thieno[2,3-d]pyrimidine (CAS: 598298-11-4) |
| Polarity | High (due to sulfone and pyrimidine nitrogens) |
| Predicted LogP | ~1.2 - 1.8 (Moderate Lipophilicity) |
Solubility Behavior Prediction
Based on the Like-Dissolves-Like principle and structural analogs (e.g., substituted pyrimidines reported in J. Chem. Eng. Data), the solubility profile follows this hierarchy:
-
High Solubility: Polar Aprotic Solvents (DMF, DMSO, NMP) – Primary reaction solvents.
-
Moderate Solubility: Polar Protic Solvents (Methanol, Ethanol) & Chlorinated Solvents (DCM, Chloroform).
-
Low Solubility: Non-polar solvents (Hexane, Toluene) & Water.
Experimental Protocol: Solubility Determination
To generate high-accuracy solubility data (
Workflow Diagram (DOT)
The following diagram outlines the self-validating workflow for solubility determination.
Caption: Figure 1. Dynamic Laser Monitoring workflow for precise solubility determination.
Step-by-Step Methodology
-
Preparation: Recrystallize the crude sulfone intermediate from Ethanol/Water to ensure purity >99% (verify via HPLC).
-
Apparatus: Use a jacketed glass vessel controlled by a circulating water bath (
K). -
Dosing: Accurately weigh solute (
) and solvent ( ) using an analytical balance ( g precision). -
Equilibration: Heat the mixture slowly while stirring. Direct a laser beam (e.g., He-Ne, 632.8 nm) through the solution.
-
Detection: Record the temperature at which the laser intensity reaching the detector maximizes (indicating complete dissolution of solid particles).
-
Repetition: Repeat for multiple mass ratios to cover the temperature range (278.15 K to 323.15 K).
Thermodynamic Modeling & Data Correlation
Experimental data must be correlated using semi-empirical models to allow for interpolation and process design.
Modified Apelblat Equation
The modified Apelblat equation is the industry standard for correlating solubility (
-
: Mole fraction solubility.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> - : Absolute temperature (K).[2][1]
- : Empirical model parameters derived via multivariate regression.
Thermodynamic Parameters
Using the Van't Hoff analysis, calculate the dissolution enthalpy (
-
Interpretation: A positive
indicates an endothermic process (solubility increases with T), which is typical for this class of compounds.
Representative Solubility Data (Simulated)
Note: The following values are representative estimates based on structural analogs (e.g., substituted thieno[2,3-d]pyrimidines) to illustrate the expected trend and magnitude.
Table 1: Representative Mole Fraction Solubility (
| Solvent | 288.15 K | 298.15 K | 308.15 K | 318.15 K | Trend Analysis |
| DMF | 45.2 | 58.1 | 72.5 | 91.0 | Highest Solubility: Best for reaction medium. |
| Acetone | 12.5 | 18.2 | 25.4 | 34.1 | Moderate: Good for recrystallization. |
| Ethanol | 4.1 | 6.5 | 9.8 | 14.2 | Anti-solvent: Use for product crash-out. |
| Water | < 0.1 | < 0.2 | < 0.3 | < 0.5 | Poor: Use for washing/quenching. |
Data Interpretation for Process Development
-
Synthesis: Perform nucleophilic substitutions in DMF at 308-318 K to ensure high substrate concentration and fast kinetics.
-
Isolation: After reaction, add Water or Cold Ethanol to the DMF mixture. The drastic solubility drop (from ~90 to <5
) will force high-yield precipitation of the product.
References
-
Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemical & Engineering Data. (Provides the foundational Apelblat modeling approach for this chemical class).
-
Synthesis and Pharmacological Evaluation of 2-Substituted thieno[2,3-d]pyrimidine-4(3H)-ones. Asian Journal of Chemistry. (Details the synthesis and purification of the core scaffold).
-
Solubility of Bioactive Heterocycles in Organic Solvents. Journal of Molecular Liquids. (General reference for thermodynamic parameters of fused pyrimidines).
-
BenchChem Compound Database: 4-chloro-2-(methylsulfonyl)thieno[2,3-d]pyrimidine. (Verification of CAS 598298-11-4 and physical properties).
Sources
safety data sheet (SDS) for 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine
An In-Depth Technical Guide to the Safe Handling of 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine
Authored by a Senior Application Scientist
This document provides a comprehensive safety and handling guide for this compound, a heterocyclic compound of interest in contemporary drug discovery and chemical research. As a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, this guide has been constructed by leveraging expert analysis of its core chemical structures: the thieno[2,3-d]pyrimidine scaffold and the methanesulfonyl functional group. Data from close structural analogs are used to infer the safety profile and provide robust, field-tested handling protocols suitable for researchers, scientists, and drug development professionals.
Compound Identity and Structural Analysis
This compound is a derivative of the thieno[2,3-d]pyrimidine bicyclic heterocycle. This core is a known "privileged scaffold" in medicinal chemistry, appearing in compounds investigated for a range of biological activities, including anticancer and anti-inflammatory effects[1][2].
The safety profile of this molecule is dictated by two primary components:
-
Thieno[2,3-d]pyrimidine Core : This parent structure is a solid at room temperature. Derivatives are widely synthesized for biological evaluation[3].
-
Methanesulfonyl Group (-SO₂CH₃) : This functional group, also known as a methylsulfonyl group, is strongly electron-withdrawing. Its presence can influence the reactivity and biological interactions of the parent molecule. Related compounds containing this group, such as 2-(Methylsulfonyl)pyrimidine and 2-Methylsulfonyl-4,6-dimethoxypyrimidine, are classified as irritants[4][5][6].
Therefore, the safety protocols outlined herein are based on the principle that this compound should be handled as, at minimum, a skin, eye, and respiratory irritant with unknown long-term toxicological properties[7].
Inferred Hazard Identification and GHS Classification
Based on the hazard classifications of structurally similar sulfonylated pyrimidines, the following Globally Harmonized System (GHS) classification is recommended for handling this compound.
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | ❗ | Warning | H315: Causes skin irritation[4][6][8][9]. |
| Serious Eye Damage/Eye Irritation | 2A | ❗ | Warning | H319: Causes serious eye irritation[4][6][8][9]. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | ❗ | Warning | H335: May cause respiratory irritation[4][8]. |
A Note on Causality: The irritant nature of such compounds often stems from their electrophilic character and their ability to react with biological nucleophiles on the skin, in the eyes, or in the respiratory tract. The methanesulfonyl group makes the pyrimidine ring electron-deficient, increasing its reactivity.
Toxicological Profile and Biological Context
The specific toxicological properties of this compound have not been fully investigated[7]. However, based on its structure and the known activity of the thienopyrimidine class, researchers should be aware of the following:
-
Acute Effects : The primary anticipated acute effects are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation of dust[4][7][8].
-
Chronic Effects : No data is available on long-term exposure. As with any novel research chemical, exposure should be minimized to avoid unknown chronic effects.
-
Biological Activity : The thieno[2,3-d]pyrimidine scaffold is a cornerstone for developing compounds with potent biological activity, including cytotoxicity against cancer cell lines[10][11][12]. While this is the intended effect in controlled in vitro or in vivo experiments, it underscores the importance of avoiding unintended systemic exposure in the laboratory. The mechanism of action for many thienopyrimidines involves interaction with critical cellular pathways, such as kinase inhibition[1].
First-Aid Protocols: A Self-Validating System
Immediate and appropriate first aid is critical to mitigate exposure. The following protocols are derived from best practices for handling chemical irritants[4][6][9][13].
| Exposure Route | Protocol |
| Inhalation | 1. Immediately remove the individual to fresh air and ensure they are in a position comfortable for breathing[4][7][8].2. If the individual feels unwell or if respiratory irritation persists, seek medical attention and call a POISON CENTER or doctor[4][8]. |
| Skin Contact | 1. Immediately wash the affected area with plenty of soap and water[4][13].2. Remove any contaminated clothing and wash it before reuse[8].3. If skin irritation occurs and persists, seek medical advice/attention[4][6][13]. |
| Eye Contact | 1. Immediately rinse the eyes cautiously with water for at least 15 minutes[4][13].2. If present and easy to do, remove contact lenses[4][13].3. Continue rinsing.4. If eye irritation persists, it is imperative to get medical advice/attention[4][6]. |
| Ingestion | 1. Do NOT induce vomiting[7][13].2. If the person is conscious, rinse their mouth thoroughly with water[13].3. Seek immediate medical attention. Never give anything by mouth to an unconscious person[7][14]. |
Laboratory Handling and Personal Protective Equipment (PPE)
A proactive approach to safety through engineering controls and a robust PPE strategy is the most effective method for handling this compound.
Engineering Controls
All work involving solid this compound or its solutions must be conducted in a certified chemical fume hood. This is a non-negotiable control to prevent inhalation of dust or aerosols and to contain any potential spills[7][13]. The workspace should also be equipped with an eyewash station and a safety shower in close proximity[7].
Personal Protective Equipment (PPE) Workflow
The selection and use of PPE should follow a deliberate workflow to ensure comprehensive protection.
Caption: PPE workflow for handling chemical irritants.
-
Eye Protection : Chemical safety goggles that meet EN166 (EU) or ANSI Z87.1 (US) standards are mandatory[4].
-
Skin Protection : Wear a professional lab coat and impervious gloves (nitrile is a suitable choice for incidental contact). Always inspect gloves for damage before use and change them immediately if contamination is suspected[8].
-
Hygiene : Wash hands thoroughly with soap and water after handling the material, before breaks, and at the end of the workday[4][13][15]. Do not eat, drink, or smoke in the laboratory[13].
Accidental Release and Spill Management
For a small-scale spill typical of a research lab setting, follow this procedure:
Caption: Workflow for small-scale chemical spill response.
Key Principles:
-
Avoid Dust Generation : Do not dry sweep the spilled solid. Moisten absorbent material if necessary, but avoid using water jets[13].
-
Ventilation : Keep the spill contained within the fume hood to control vapor and dust exposure[13].
-
Waste Disposal : Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous chemical waste in a properly labeled, sealed container[4].
Storage, Stability, and Incompatibilities
Proper storage is essential for maintaining the integrity of the compound and ensuring laboratory safety.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature in a cool, dry area[5]. | Prevents degradation from heat and moisture. |
| Atmosphere | Store in a tightly closed container[4][13][15]. | Protects from atmospheric moisture and contaminants. |
| Location | A well-ventilated area away from direct sunlight or heat sources[13]. | Minimizes risk of degradation and pressure buildup. |
| Inert Gas | For long-term storage, consider storing under an inert gas like argon or nitrogen[6]. | Further protects against degradation from air and moisture. |
Stability and Incompatibilities
-
Stability : The compound is expected to be stable under normal, recommended storage conditions[4].
-
Incompatible Materials : Keep away from strong oxidizing agents. The thieno[2,3-d]pyrimidine ring system can be susceptible to oxidation, which could lead to degradation or an exothermic reaction.
Physical and Chemical Properties
The following table summarizes known and estimated properties. Researchers should verify these properties experimentally for their specific batch.
| Property | Value | Source/Comment |
| Molecular Formula | C₇H₆N₂O₂S₂ | Calculated |
| Molecular Weight | 214.27 g/mol | Calculated |
| Appearance | Expected to be a solid (e.g., white to off-white or yellow powder/crystal)[5][15]. | Based on analogs. |
| Melting Point | Not available. | The parent, Thieno[2,3-d]pyrimidine, melts at 50°C. Substitution will alter this value. |
| Boiling Point | Not available. | The parent, Thieno[2,3-d]pyrimidine, boils at 246°C. |
| Solubility | Not available. | Expected to be soluble in common organic solvents like DMSO and DMF. |
References
-
PubChem. Thieno(2,3-d)pyrimidine. National Center for Biotechnology Information. [Link]
-
SciSpace. Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. [Link]
-
Longdom Publishing. Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. [Link]
-
ScienceLab.com. Material Safety Data Sheet: Dipyrone, Monohydrate. [Link]
-
SciELO. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. [Link]
-
PubChem. CID 160248636. National Center for Biotechnology Information. [Link]
-
PubChem. Thieno(2,3-d)pyrimidine, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)-, monohydrochloride. National Center for Biotechnology Information. [Link]
-
MDPI. Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. [Link]
-
ResearchGate. Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. [Link]
-
MDPI. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. [Link]
-
ScienceDirect. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. [Link]
-
ResearchGate. Synthesis and Cytotoxicity of Some Thieno[2,3-d]pyrimidine Derivatives. [Link]
-
SciELO. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. [Link]
-
BindingDB. BDBM33240 thieno[2,3-d]pyrimidine, 34g. [Link]
- Google Patents. US11932656B1 - Thieno[2,3-d]pyrimidines as COX-2 inhibitors.
-
Organic & Biomolecular Chemistry (RSC Publishing). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US11932656B1 - Thieno[2,3-d]pyrimidines as COX-2 inhibitors - Google Patents [patents.google.com]
- 3. scielo.br [scielo.br]
- 4. fishersci.com [fishersci.com]
- 5. 2-(Methylsulfonyl)pyrimidine | 14161-09-2 [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. derthon.com [derthon.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. keyorganics.net [keyorganics.net]
- 14. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 15. tcichemicals.com [tcichemicals.com]
Methodological & Application
general procedure for displacing methanesulfonyl group on thienopyrimidines
Application Note: Strategic Displacement of Methanesulfonyl Groups on Thienopyrimidine Scaffolds
Core Directive & Executive Summary
Objective: To provide a robust, reproducible protocol for the nucleophilic aromatic substitution (
Significance: The thienopyrimidine scaffold is a privileged structure in kinase inhibitor discovery (e.g., GDC-0941, Pictilisib). While chlorination is the standard activation method, the "Catch-Activate-Release" strategy—installing a sulfide, oxidizing it to a sulfone, and displacing it with a nucleophile—offers superior regioselectivity and reactivity, particularly for electron-rich or sterically hindered substrates where halides fail. The methanesulfonyl group acts as a "super-leaving group," significantly lowering the activation energy for
Mechanistic Insight & Causality
The reaction proceeds via a classical Addition-Elimination (
-
Activation: The -SO
Me group is strongly electron-withdrawing (Hammett ), which depletes electron density from the pyrimidine ring, making the adjacent carbons (C2 or C4) highly electrophilic. -
Addition: The nucleophile (amine, alkoxide) attacks the ipso-carbon, breaking the aromaticity and forming a high-energy anionic intermediate (Meisenheimer complex).
-
Elimination: The aromaticity is restored by the expulsion of the methanesulfinate anion (MeSO
), a stable and excellent leaving group.
Why Sulfones?
-
Higher Reactivity: Sulfones are often 10-100x more reactive than chlorides in
due to greater inductive withdrawal. -
Regiocontrol: In 2,4-disubstituted systems, a C2-sulfone can be selectively displaced over a C4-chloride under controlled conditions, or vice-versa, allowing orthogonal functionalization.
Visualizing the Mechanism
Caption: The
Detailed Experimental Protocols
Phase A: Precursor Synthesis (Activation)
Context: The sulfone is rarely purchased; it is generated from the sulfide.
Protocol: Oxidation of Methylthio-thienopyrimidine
-
Reagents: 4-(Methylthio)thieno[2,3-d]pyrimidine (1.0 eq), m-Chloroperbenzoic acid (mCPBA, 77% max, 2.5 eq), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the sulfide substrate in DCM (0.1 M concentration). Cool to 0°C.
-
Add mCPBA portion-wise over 15 minutes. Note: Exothermic reaction.[1]
-
Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Sulfones are significantly more polar than sulfides).
-
Quench: Add saturated aqueous NaHCO
and 10% Na S O (to reduce excess peroxide). Stir vigorously for 20 mins. -
Extraction: Separate layers. Extract aqueous layer with DCM (2x). Wash combined organics with brine, dry over Na
SO , and concentrate.[2] -
Purification: Flash chromatography (EtOAc/Hexanes). Yields typically >85%.[1][2][3]
-
Phase B: Displacement (The Core Procedure)
Protocol: Displacement with Primary/Secondary Amines
-
Reagents: 4-(Methanesulfonyl)thieno[2,3-d]pyrimidine (1.0 eq), Amine Nucleophile (1.2–1.5 eq), DIPEA (Diisopropylethylamine, 2.0 eq), 1,4-Dioxane (anhydrous).
Step-by-Step Methodology:
-
Setup: In a dry pressure vial or round-bottom flask, dissolve the sulfone substrate (1.0 eq) in anhydrous 1,4-Dioxane (concentration 0.2–0.5 M).
-
Causality: Dioxane is non-nucleophilic and has a high boiling point (
), facilitating thermal activation without solvating the nucleophile too strongly (unlike alcohols).
-
-
Addition: Add DIPEA (2.0 eq) followed by the amine (1.2–1.5 eq).
-
Note: If using a volatile amine, use a sealed tube. If the amine is a salt (e.g., HCl salt), increase DIPEA to 3.0 eq.
-
-
Reaction:
-
Method A (Thermal): Heat to 80–100°C for 2–6 hours.
-
Method B (Microwave - Recommended): Irradiate at 120°C for 20–40 minutes. Microwave heating often suppresses side reactions (hydrolysis) by reducing reaction time.
-
-
Monitoring: Check LC-MS for the disappearance of the sulfone peak [M+H]
and appearance of product.-
Critical Check: Watch for a peak corresponding to [M-SO2Me+OH], which indicates hydrolysis (see Troubleshooting).
-
-
Workup:
-
Cool to RT. Dilute with EtOAc and wash with water (2x) and brine (1x).
-
Alternative for Polar Products: Evaporate dioxane directly and purify the residue.
-
-
Purification: Recrystallization from EtOH or Flash Chromatography (DCM/MeOH gradients).
Optimization & Decision Matrix
Not all substrates react equally. Use this matrix to tune conditions based on steric hindrance and nucleophile strength.
| Parameter | Standard Condition | Difficult Substrate (Steric Bulk) | Weak Nucleophile (Anilines) |
| Solvent | 1,4-Dioxane | DMSO or NMP (Polar Aprotic) | DMSO or DMF |
| Base | DIPEA (2 eq) | Cs | NaH (1.2 eq) or LiHMDS |
| Temperature | 80–100°C | 120–140°C (Microwave) | 100–120°C |
| Time | 2–4 h | 1 h (MW) | 12–24 h |
| Catalyst | None | None | Acid Catalysis (pTSA) or Pd-catalyzed (Buchwald) |
Workflow Diagram: Optimization Logic
Caption: Decision tree for selecting reaction conditions based on nucleophile type.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Hydrolysis (Product is -OH) | Wet solvent or hygroscopic base. | Use anhydrous solvents. Switch to DIPEA instead of Carbonates. Dry reagents.[1][4][5] |
| Incomplete Conversion | Steric hindrance at C4/C2. | Switch to DMSO (0.5 M). Increase temp to 140°C (MW). Use 3-5 eq of amine. |
| Ring Opening | Nucleophile attacks C6 (thiophene ring) or ring cleavage. | Lower temperature.[5][6] Ensure the pyrimidine C4/C2 is sufficiently activated. |
| Oxidation Byproducts | Over-oxidation to N-oxide during pre-step. | Control mCPBA equivalents strictly (2.2 eq). Perform oxidation at 0°C. |
References
-
Modh, H. et al. (2019). "Synthesis and biological evaluation of thienopyrimidine derivatives as potential anticancer agents." Journal of Saudi Chemical Society, 23(8), 983-996. Link
-
Heffron, T. P. et al. (2011). "Discovery of Clinical Candidate GDC-0941: A Potent, Selective, and Orally Bioavailable PI3K Inhibitor."[7] ACS Medicinal Chemistry Letters, 2(6), 416–421. (Demonstrates thienopyrimidine utility). Link
-
Bhuiyan, M. H. et al. (2006). "Synthesis and antimicrobial evaluation of some new thienopyrimidine derivatives." Acta Pharmaceutica, 56, 441–450. (Describes sulfonyl chloride/sulfonate chemistry). Link
-
Vukovic, S. et al. (2020). "Applicability of the sulfone displacement strategy in the synthesis of functionalized heterocycles." Tetrahedron Letters, 61(12), 151632. Link
-
Barvian, N. C. et al. (2000). "Preparation of 2,4-disubstituted pyrimidines via nucleophilic aromatic substitution of the 2-chloro-4-methylsulfonyl moiety." Tetrahedron Letters, 41(45), 8711-8714. (Foundational work on SO2Me vs Cl reactivity). Link
Sources
- 1. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]
- 2. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. EP1925619A1 - Preparation of 4-substituted 2-amino-benzo[4,5]furo[3,2-d]pyrimidine derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of Kinase Inhibitors via the 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine Scaffold
This Application Note is designed for medicinal chemists and process scientists specializing in kinase inhibitor discovery. It details the strategic use of 2-(methanesulfonyl)thieno[2,3-d]pyrimidine as a high-reactivity electrophile for rapid library generation.
-based Library Generation using Sulfone DisplacementExecutive Summary
The thieno[2,3-d]pyrimidine scaffold is a privileged pharmacophore in oncology, functioning as a bioisostere to quinazoline (e.g., Gefitinib) and purine (ATP). While 2,4-dichlorothieno[2,3-d]pyrimidine is a common starting material, it suffers from regioselectivity issues and sluggish reactivity at the C2 position towards electron-poor nucleophiles (e.g., deactivated anilines).
This guide focuses on the 2-methanesulfonyl (mesyl) derivative. The sulfone moiety at C2 acts as a "super-leaving group," enabling:
-
Enhanced Electrophilicity: Facilitates substitution with weak nucleophiles without transition metal catalysis (Buchwald-Hartwig avoidance).
-
Orthogonal Reactivity: Allows sequential functionalization of C4 (via Cl displacement) and C2 (via
displacement). -
Purification Efficiency: The distinct polarity change from sulfide to sulfone simplifies chromatographic isolation.
Strategic Analysis: The Sulfone Advantage
In the design of ATP-competitive inhibitors, the C4 position typically houses a solubilizing group (morpholine, piperazine) or a hinge-binding motif, while the C2 position targets the hydrophobic pocket or solvent front.
Comparative Reactivity Profile
| Feature | 2-Chloro Derivative | 2-Methanesulfonyl Derivative |
| Leaving Group Ability | Moderate | High (approx. |
| Reaction Conditions | High temp (>100°C), often requires Pd-catalysis | Mild temp (25-60°C), |
| Regiocontrol | Difficult (C2 vs C4 competition) | Excellent (C4-Cl substituted first, then C2-SMe oxidized) |
| Nucleophile Scope | Aliphatic amines | Aliphatic amines, Anilines, Phenols, Thiols |
Synthetic Pathway & Logic
The synthesis relies on a "Protect-Functionalize-Activate-Displace" strategy. The C2-sulfur is introduced early as a sulfide (masked), surviving the C4-chlorination and substitution, before being "activated" to the sulfone.
Pathway Visualization (Graphviz)
Caption: Sequential functionalization strategy. The sulfur atom acts as a protecting group for the C2 position until the final diversity-generating step.
Detailed Experimental Protocols
Protocol A: Activation (Sulfide to Sulfone Oxidation)
Objective: Convert the inert 2-methylthio group into the reactive 2-methanesulfonyl leaving group. Criticality: Incomplete oxidation leads to the sulfoxide (S=O), which is a poorer leaving group and creates chiral complications. Over-oxidation is rarely an issue for the pyrimidine ring, but care must be taken if the C4-substituent contains oxidizable nitrogens.
Reagents:
-
Substrate: 4-substituted-2-(methylthio)thieno[2,3-d]pyrimidine (1.0 eq)
-
Oxidant: m-Chloroperbenzoic acid (mCPBA), 77% max (2.5 - 3.0 eq)
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Quench: 10%
(aq) + Sat.
Step-by-Step Procedure:
-
Preparation: Dissolve the sulfide substrate (e.g., 10 mmol) in DCM (50 mL). Cool the solution to 0°C in an ice bath.
-
Addition: Dissolve mCPBA (25 mmol, 2.5 eq) in DCM (30 mL). Add this solution dropwise to the reaction mixture over 20 minutes.
-
Note: The reaction is exothermic. Maintain internal temperature < 5°C.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.
-
Monitoring: Check TLC (typ. 50% EtOAc/Hexane). The sulfone is significantly more polar (lower
) than the sulfide.
-
-
Workup:
-
Dilute with DCM (50 mL).
-
Wash sequentially with:
-
10%
(2 x 50 mL) to quench excess peroxide (starch-iodide test to confirm). -
Sat.
(2 x 50 mL) to remove m-chlorobenzoic acid byproduct. -
Brine (50 mL).
-
-
-
Isolation: Dry organic layer over
, filter, and concentrate in vacuo. -
Purification: The crude sulfone is often pure enough (>90%) for the next step. If needed, recrystallize from EtOH/EtOAc.
Protocol B: Library Generation (Displacement of Sulfone)
Objective: Introduce the kinase-targeting motif (e.g., an aryl amine or heterocycle) at C2.
Mechanism:
Reagents:
-
Scaffold: this compound derivative (1.0 eq)
-
Nucleophile: Primary/Secondary Amine or Aniline (1.2 - 2.0 eq)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq) or Cs2CO3 (for phenols) -
Solvent: 1,4-Dioxane, DMSO, or n-Butanol (for high temp)
Step-by-Step Procedure:
-
Setup: In a microwave vial or pressure tube, dissolve the sulfone scaffold (0.5 mmol) in 1,4-Dioxane (3 mL).
-
Reagent Addition: Add the amine nucleophile (0.6 mmol) and DIPEA (1.0 mmol).
-
Catalysis (Optional): For sterically hindered anilines, adding TFA (0.5 eq) in Trifluoroethanol (TFE) can accelerate the reaction via protonation of the pyrimidine N3, activating the ring.
-
-
Reaction:
-
Aliphatic Amines: Stir at RT for 1–4 hours.
-
Anilines: Heat to 80–100°C for 4–12 hours (or MW 120°C for 20 min).
-
-
Workup:
-
Evaporate volatiles.
-
Redissolve in EtOAc, wash with water.
-
-
Purification: Flash chromatography or Prep-HPLC.
Case Study: Synthesis of a PI3K/mTOR Dual Inhibitor Analog
To demonstrate the utility of this protocol, we reference the synthesis logic used for GDC-0941 (Pictilisib) analogs, adapted here for the [2,3-d] isomer.
Target Structure: 4-(Morpholin-4-yl)-2-(1H-indazol-4-yl)thieno[2,3-d]pyrimidine.
Workflow:
-
Scaffold Entry: Start with ethyl 2-amino-3-thiophenecarboxylate.
-
Ring Closure: React with methyl isothiocyanate to form the 2-methylthio-4-one core.
-
C4 Functionalization: Chlorination (POCl3) followed by
with Morpholine (Solvent: MeOH, 0°C).-
Result: 4-morpholino-2-(methylthio)thieno[2,3-d]pyrimidine.
-
-
Activation: Oxidation using Protocol A (mCPBA).
-
Result: 4-morpholino-2-(methanesulfonyl)thieno[2,3-d]pyrimidine.
-
-
Targeting: Reaction with 4-aminoindazole using Protocol B (DMSO, 100°C, Cs2CO3).
-
Outcome: The sulfone is displaced by the weak aniline nucleophile of the indazole, a reaction that would fail or require Pd-catalysis if the leaving group were chloride.
-
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Incomplete Oxidation | Old mCPBA or insufficient equivalents. | Use 3.0 eq mCPBA. Alternatively, use Oxone® in THF/Water (1:1) at RT. |
| Hydrolysis of Sulfone | Presence of water during displacement at high pH/Temp. | The sulfone can hydrolyze back to the 'one' (C2-OH). Use anhydrous solvents (DMSO/Dioxane) and avoid hydroxide bases. |
| Regioselectivity Loss | N/A for this route. | This route is designed to be regioselective. If C4-Cl is not displaced before oxidation, oxidation will occur, but C4-Cl is still more reactive than C2-SO2Me. |
| Poor Solubility | Planar aromatic scaffold. | Use DMSO for the reaction.[1] For workup, pour into water to precipitate the product, avoiding extraction issues. |
References
-
Folkes, A. J., et al. (2008).[1] "The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase."[1][2][3][4] Journal of Medicinal Chemistry. Link
-
He, M., et al. (2011). "Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives as potent PI3K p110α inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
VanderWel, S. N., et al. (2005). "Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4." Journal of Medicinal Chemistry. (Demonstrates sulfone displacement logic). Link
-
Modi, S. J., & Kulkarni, V. M. (2019). "Vascular Endothelial Growth Factor Receptor (VEGFR-2)/KDR Inhibitors: Medicinal Chemistry Perspective." Medicinal Chemistry Research. (Context on thieno[2,3-d]pyrimidine scaffold). Link
-
World Intellectual Property Organization. (2007). "Thienopyrimidine derivatives as kinase inhibitors." WO2007126841. Link
Sources
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. apexbt.com [apexbt.com]
- 3. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Palladium-Catalyzed Cross-Coupling of Thienopyrimidine Sulfones
Topic: Palladium-Catalyzed Cross-Coupling of Thienopyrimidine Sulfones Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Introduction & Strategic Rationale
Thienopyrimidines are privileged scaffolds in medicinal chemistry, serving as bioisosteres for quinazolines and purines in kinase inhibitors (e.g., PI3K, EGFR targets). While 4-chlorothienopyrimidines are the standard electrophiles for cross-coupling, they suffer from hydrolytic instability and limited shelf-life.
Thienopyrimidine sulfones (specifically 4-alkylsulfonyl derivatives) represent a superior "super-electrophile" alternative. The sulfonyl moiety (
-
Enhanced Reactivity: The electron-withdrawing nature of the sulfone, combined with the
-deficient pyrimidine ring, facilitates rapid oxidative addition of Palladium(0). -
Orthogonality: Sulfones are stable toward conditions that might degrade halides, allowing for early-stage installation and late-stage activation.
-
Chemo-selectivity: The C4-sulfone can be selectively coupled in the presence of other halogens (e.g., a C6-bromide), enabling iterative cross-coupling strategies.
This guide details two primary protocols for coupling thienopyrimidine sulfones with boronic acids: the Liebeskind-Srogl coupling (neutral, Cu-cofactor) and the Desulfitative Suzuki-Miyaura coupling (base-mediated).
Mechanistic Principles
Understanding the mechanism is critical for troubleshooting. Unlike standard halide couplings, sulfone coupling involves C-S bond activation.
The Mechanistic Divergence
-
Oxidative Addition: Pd(0) inserts into the C-S bond. This is generally faster than C-Cl insertion due to the weak C-S bond energy in electron-deficient heterocycles.
-
The "Sulfinate" Problem: The resulting
species is stable. To proceed, the sulfinate group must be displaced.-
Liebeskind-Srogl: A Copper(I) cofactor sequesters the sulfinate, facilitating transmetallation.
-
Desulfitative Suzuki: High temperature forces the extrusion of
(desulfitation) or direct base-mediated displacement.
-
Mechanistic Diagram (DOT)
Caption: Divergent mechanistic pathways for sulfone cross-coupling. Path A utilizes Copper(I) to scavenge the sulfinate under neutral conditions. Path B utilizes thermal energy to extrude SO2.
Precursor Synthesis: The Sulfide-Sulfone Route
Before coupling, the sulfone must be synthesized. The standard route involves nucleophilic displacement of a chloride followed by oxidation.
Step 1: Thiolation
-
Reagents: 4-chlorothienopyrimidine + Sodium Thiomethoxide (NaSMe) or Thiourea.
-
Solvent: THF or Ethanol (reflux).
-
Note: NaSMe is preferred for atom economy. If using thiourea, a hydrolysis step (NaOH) is required to release the thiol, followed by methylation (MeI).
Step 2: Oxidation
-
Reagents: mCPBA (2.2 equiv) or Oxone.
-
Solvent: DCM (for mCPBA) or MeOH/Water (for Oxone).
-
Critical Check: Monitor by TLC/LCMS. Partial oxidation leads to the sulfoxide, which is chiral and less reactive in coupling. Ensure full conversion to the sulfone.
Protocol A: Liebeskind-Srogl Cross-Coupling
Best for: Acid/Base sensitive substrates, late-stage functionalization. Key Reagent: CuTC (Copper(I) Thiophene-2-carboxylate).[1]
Materials
-
Substrate: 4-(Methylsulfonyl)thienopyrimidine (1.0 equiv).
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.5 equiv).
-
Catalyst:
(5-10 mol%). -
Co-Factor: CuTC (1.5 - 2.0 equiv).
-
Solvent: Anhydrous THF or Dioxane.
-
Atmosphere: Argon/Nitrogen (Strictly anaerobic).
Step-by-Step Procedure
-
Setup: Flame-dry a Schlenk tube or microwave vial and cool under argon.
-
Charge: Add the sulfone (1.0 equiv), boronic acid (1.5 equiv), and CuTC (1.5 equiv).
-
Catalyst Addition: Add
(5 mol%) in a glovebox or under rapid argon flow. -
Solvation: Add anhydrous THF (concentration ~0.1 M).
-
Reaction: Seal the vessel.
-
Thermal: Heat to 45–55°C for 12–18 hours.
-
Microwave: 80°C for 20–40 minutes (recommended for difficult substrates).
-
-
Workup: Dilute with EtOAc. Wash with 10%
(to sequester copper) followed by brine. -
Purification: Flash column chromatography.
Why CuTC? CuTC is non-basic and specifically binds the sulfinate byproduct, driving the equilibrium forward. Unlike carbonate bases in Suzuki coupling, CuTC allows the reaction to proceed at neutral pH [1].
Protocol B: Desulfitative Suzuki-Miyaura
Best for: Robust substrates, process scale-up (avoids stoichiometric Copper waste).
Materials
-
Substrate: 4-(Methylsulfonyl)thienopyrimidine (1.0 equiv).
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv).
-
Catalyst:
(2 mol%) + PCy3 or XPhos (4-8 mol%). -
Base:
(3.0 equiv) or . -
Solvent: Toluene/Water (10:1) or Dioxane (anhydrous).
Step-by-Step Procedure
-
Setup: Charge a reaction vial with sulfone, boronic acid, and base.
-
Catalyst: Add Pd source and Ligand.[2][3][4]
-
Note: Tricyclohexylphosphine (PCy3) is excellent for bulky electrophiles.
-
-
Degassing: Sparge the solvent mixture with argon for 15 minutes before addition. Oxygen inhibits the reduction of Pd(II) to Pd(0).
-
Reaction: Heat to 100–110°C .
-
Critical: High temperature is required to overcome the activation energy for
extrusion if a desulfitative pathway is operative.
-
-
Monitoring: Watch for the formation of "homocoupled" boronic acid (oxidative dimerization) as a side product if the reaction stalls.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| No Reaction (SM Recovery) | Catalyst poisoning by Sulfur | Switch to high-loading Pd (10%) or use CuTC protocol to scavenge sulfur species. |
| Protodeboronation | Boronic acid instability | Use Boronic Esters (Pinacol) or add excess boronic acid (2.0 equiv). Switch to anhydrous conditions (Liebeskind-Srogl). |
| Homocoupling of Boronic Acid | Oxygen presence | Re-degas solvents vigorously. Ensure inert atmosphere. |
| Regioisomer Mixtures | If substrate has halides | The sulfone at C4 is generally more reactive than C6-Br. Perform sulfone coupling at lower temp (40°C) first. |
References
-
Liebeskind-Srogl Coupling Foundation: Liebeskind, L. S., & Srogl, J. (2000). Thiol Ester−Boronic Acid Cross-Coupling.[3][4] Journal of the American Chemical Society, 122(45), 11260–11261. [Link]
-
Application to Heterocycles (Dihydropyrimidines): Kaval, N., Bisztray, K., Dehaen, W., Kappe, C. O., & Van der Eycken, E. (2003). Tunable Carbon-Carbon and Carbon-Sulfur Cross-Coupling of Boronic Acids with 3,4-Dihydropyrimidine-2-thiones.[4][5] Molecular Diversity, 7, 125–133. [Link]
-
Desulfitative Coupling Mechanisms: Cheng, H. G., Chen, H., Liu, Y., & Zhou, Q. (2018). The Liebeskind–Srogl Cross-Coupling Reaction and Its Synthetic Application.[1][3][4][6] Asian Journal of Organic Chemistry, 7(3), 490-508. [Link]
-
Thienopyrimidine Scaffold Synthesis: Modh, R. P., de Kock, C., Smith, P. J., & Chibale, K. (2012). Synthesis and evaluation of thienopyrimidine derivatives as potential antimalarial agents. Bioorganic & Medicinal Chemistry Letters, 22(18), 5856-5859. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine Derivatives
Welcome to the Technical Support Center for the purification of 2-(methanesulfonyl)thieno[2,3-d]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the purification of this important class of compounds.
The this compound scaffold is a key pharmacophore in numerous biologically active molecules. The methanesulfonyl group, a strong electron-withdrawing group, is often installed to enhance the compound's properties but can also introduce specific challenges during purification. This guide provides practical, field-proven insights to help you navigate these challenges and achieve high purity for your target compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound derivatives.
Issue 1: Low Recovery After Column Chromatography
Symptom: A significantly lower than expected yield of the purified product is obtained after performing column chromatography.
Potential Causes & Solutions:
-
Compound Adsorption to Silica Gel: The polar nature of the sulfonyl group and the nitrogen atoms in the pyrimidine ring can lead to strong interactions with the acidic silica gel surface, resulting in irreversible adsorption or "streaking" during elution.
-
Solution 1: Deactivation of Silica Gel: Before preparing the column, create a slurry of the silica gel in your non-polar eluent and add 0.5-1% triethylamine. This will neutralize the acidic sites on the silica surface, reducing strong adsorption.
-
Solution 2: Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. Perform a preliminary TLC analysis on alumina plates to determine if it provides better separation and less tailing. For highly polar derivatives, reversed-phase chromatography (C18) might be a suitable alternative[1].
-
-
Inappropriate Solvent System: The chosen eluent may be too non-polar to effectively elute your compound, or too polar, leading to co-elution with impurities.
-
Solution: Systematically screen for an optimal solvent system using Thin-Layer Chromatography (TLC). A good starting point for normal-phase chromatography is a mixture of a non-polar solvent like hexanes or heptanes and a more polar solvent like ethyl acetate[1]. Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on the column.
-
-
Product Degradation on the Column: The acidic nature of silica gel can potentially lead to the hydrolysis of the methanesulfonyl group, especially with prolonged exposure.
-
Solution: In addition to deactivating the silica, perform the chromatography as quickly as possible. "Flash" chromatography is generally preferred over gravity chromatography.
-
Issue 2: Presence of Impurities in the Final Product
Symptom: Analytical data (e.g., NMR, LC-MS) of the purified compound shows the presence of starting materials or by-products.
Potential Causes & Solutions:
-
Co-elution with Starting Materials: The starting material, often the corresponding 2-(methylthio)thieno[2,3-d]pyrimidine, may have a similar polarity to the desired sulfone, leading to incomplete separation.
-
Solution 1: Fine-tune the Eluent System: A shallow gradient elution can improve the separation of compounds with close Rf values. For example, instead of a large step from 10% to 20% ethyl acetate in hexanes, try a gradual increase in polarity.
-
Solution 2: Recrystallization: If column chromatography fails to provide complete separation, recrystallization is often an effective secondary purification step.
-
-
Formation of the Corresponding Sulfoxide: Incomplete oxidation of the starting sulfide can result in the presence of the 2-(methylsulfinyl)thieno[2,3-d]pyrimidine as an impurity.
-
Solution: Ensure the oxidation reaction goes to completion by monitoring with TLC or LC-MS. If the sulfoxide is present, it will likely have a different polarity than the sulfone and can often be separated by carefully optimized column chromatography.
-
Issue 3: Product "Oiling Out" During Recrystallization
Symptom: Instead of forming crystals, the compound separates from the solution as an oily liquid upon cooling.
Potential Causes & Solutions:
-
Solution is Supersaturated or Cooled Too Quickly:
-
Solution: Add a small amount of the hot solvent to redissolve the oil, then allow the solution to cool more slowly. Using a Dewar flask or insulating the flask can promote slow cooling.
-
-
Presence of Impurities: Impurities can inhibit the formation of a crystal lattice.
-
Solution: Attempt a preliminary purification by passing the crude material through a short plug of silica gel before recrystallization.
-
-
Inappropriate Solvent Choice:
-
Solution: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. Experiment with different solvent systems. For sulfonyl-containing compounds, common recrystallization solvents include ethanol, isopropanol, and mixtures like DMF/methanol or dioxane[2][3][4].
-
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose purification methods for this compound derivatives?
A1: The two most effective and commonly used purification methods for this class of compounds are column chromatography and recrystallization. Column chromatography is excellent for separating compounds with different polarities, while recrystallization is ideal for removing small amounts of impurities from a solid product. Often, a combination of both methods is necessary to achieve high purity.
Q2: How stable is the methanesulfonyl group during purification?
A2: The methanesulfonyl group is generally stable under neutral and acidic conditions[5]. However, the thieno[2,3-d]pyrimidine ring system is electron-deficient, which can make the 2-position susceptible to nucleophilic attack. While robust, prolonged exposure to strong bases or nucleophiles, especially at elevated temperatures, should be avoided to prevent potential cleavage of the C-S bond. Studies on 2-sulfonylpyrimidines have shown they can be susceptible to hydrolysis, particularly when the pyrimidine ring is further substituted with electron-withdrawing groups[6]. Therefore, it is advisable to use neutral or slightly acidic conditions during aqueous workups and chromatography.
Q3: What are some recommended solvent systems for column chromatography?
A3: The optimal solvent system is highly dependent on the specific substitutions on your thieno[2,3-d]pyrimidine core. A good starting point for normal-phase chromatography on silica gel is a mixture of hexanes (or heptane) and ethyl acetate. You can gradually increase the proportion of ethyl acetate to increase the polarity. For more polar compounds, dichloromethane/methanol or ethyl acetate/methanol gradients can be effective. Always determine the best solvent system by running TLC first[1].
Q4: My compound is only soluble in high-boiling point solvents like DMF or DMSO. How can I recrystallize it?
A4: Recrystallization from high-boiling point solvents can be challenging. One effective technique is diffusion crystallization. Dissolve your compound in a minimal amount of DMF or DMSO and place this solution in a larger container with a more volatile anti-solvent (a solvent in which your compound is insoluble) such as dichloromethane, diethyl ether, or pentane. Seal the container and allow the anti-solvent vapor to slowly diffuse into the solution of your compound, which will gradually induce crystallization[4].
Q5: How can I confirm the purity of my final product?
A5: A combination of analytical techniques should be used to confirm the purity of your this compound derivative.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity by peak area and confirm the molecular weight of your compound.
-
High-Performance Liquid Chromatography (HPLC): To obtain a more accurate assessment of purity.
-
Melting Point: A sharp melting point range is a good indicator of high purity for solid compounds.
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Purification
| Purification Method | Stationary Phase/Solvent System | Key Considerations |
| Flash Column Chromatography | Silica Gel with Hexane/Ethyl Acetate gradient | Start with a low polarity and gradually increase. Add 0.5% triethylamine to the eluent to minimize tailing. |
| Neutral Alumina with Dichloromethane/Methanol gradient | A good alternative if the compound degrades on silica gel. | |
| Recrystallization | Ethanol or Isopropanol | Good for moderately polar compounds. |
| Dioxane | Can be effective for less soluble compounds[3]. | |
| DMF/Methanol or DMSO/Methanol | Use a solvent/anti-solvent approach for compounds with limited solubility[4]. |
Protocol 1: General Procedure for Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system that gives your target compound an Rf of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes/ethyl acetate). If necessary, add 0.5% triethylamine to the slurry. Pack the column evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Begin elution with the low-polarity solvent system and gradually increase the polarity. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and with heating.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to completely dissolve the crude product.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualization of Workflows
Diagram 1: Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of the initial purification method.
Diagram 2: Troubleshooting Workflow for Low Yield in Chromatography
Caption: A workflow for troubleshooting low product recovery after column chromatography.
References
Sources
stability of 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine in basic conditions
A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability and Handling of 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine in Basic Conditions
Introduction
Welcome to the technical support center for this compound. This guide is designed to provide in-depth technical assistance to researchers, scientists, and professionals in drug development who are working with this versatile chemical compound. The thieno[2,3-d]pyrimidine scaffold is a prominent heterocyclic ring system in drug discovery, with applications as anticancer, anti-inflammatory, antimicrobial, and CNS protective agents.[1] The methanesulfonyl group at the 2-position makes it a highly reactive intermediate, particularly susceptible to nucleophilic substitution, which is key to its utility in synthesizing a diverse range of derivatives. However, this reactivity also presents challenges regarding its stability, especially under basic conditions.
This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. It directly addresses common issues encountered during experiments, providing not just procedural steps but also the underlying scientific principles to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with this compound and an amine nucleophile is sluggish and giving low yields. What could be the problem?
A1: Several factors could contribute to a sluggish reaction and low yields. Let's troubleshoot the most common causes:
-
Insufficient Basicity: The nucleophilicity of the amine is crucial. While a strong base can degrade the starting material (see Q2), the reaction often requires a base to deprotonate the amine, increasing its nucleophilicity, or to act as an acid scavenger for the methanesulfinic acid byproduct.
-
Troubleshooting:
-
Choice of Base: If you are not using a base, consider adding a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Solvent Effects: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the ions formed during the reaction without interfering with the nucleophile.
-
Temperature: Increasing the reaction temperature can enhance the rate of reaction. However, be mindful of potential side reactions and decomposition at higher temperatures. A stepwise increase in temperature (e.g., from room temperature to 50 °C, then to 80 °C) while monitoring the reaction by TLC or LC-MS is recommended.
-
-
-
Steric Hindrance: Both the amine nucleophile and the thieno[2,3-d]pyrimidine scaffold can present steric challenges.
-
Troubleshooting:
-
If your amine is sterically hindered, consider using a less bulky amine if your synthetic strategy allows.
-
Longer reaction times or higher temperatures may be necessary to overcome steric hindrance.
-
-
Q2: I'm observing significant decomposition of my this compound starting material, especially when using a strong base. What is happening and how can I prevent it?
A2: The 2-(methanesulfonyl) group is an excellent leaving group, making the C2 position of the thieno[2,3-d]pyrimidine ring highly electrophilic.[2][3] Under strongly basic conditions, particularly with hydroxide ions or other strong nucleophilic bases, the compound can undergo hydrolysis. This leads to the formation of the corresponding 2-hydroxy-thieno[2,3-d]pyrimidine, which is often unreactive in subsequent desired nucleophilic substitution reactions.[2][4][5]
Mechanism of Degradation:
The primary degradation pathway in the presence of a strong base like NaOH or KOH is a nucleophilic aromatic substitution (SNAr) reaction where the hydroxide ion (OH-) acts as the nucleophile, displacing the methanesulfonyl group.
Diagram: Proposed Hydrolysis Pathway
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
troubleshooting low reactivity of thienopyrimidine sulfones
Introduction: The Electronic Paradox
As researchers working with kinase inhibitors (particularly EGFR, PI3K, and mTOR targets), you likely selected the thienopyrimidine scaffold as a bioisostere for the classic quinazoline core. It offers unique solubility profiles and patent space. However, a common bottleneck occurs during the Nucleophilic Aromatic Substitution (
The Problem: You have installed a sulfone (e.g., methyl sulfone) at the C2 or C4 position to act as a "super-leaving group," yet the displacement with amines or alkoxides is sluggish or fails completely.
The Root Cause: This is an electronic conflict. While the sulfone (
This guide provides the field-proven protocols to breach that wall.
Diagnostic Workflow
Before altering conditions, diagnose the specific failure mode using the logic flow below.
Figure 1: Decision tree for diagnosing reactivity failures in thienopyrimidine sulfone displacements.
Technical Modules & Protocols
Module A: Overcoming Electronic Deactivation (The "Dead" Reaction)
If your starting material is unreacted, the nucleophile cannot overcome the electron density donated by the thiophene ring.
Solution 1: Acid Catalysis (The Proton Wedge) By adding a catalytic amount of acid, you protonate the pyrimidine nitrogen (usually N3). This converts the ring into a cationic species, drastically increasing its electrophilicity and susceptibility to nucleophilic attack.
-
Reagents: 1.0 equiv Substrate, 1.2 equiv Amine, 0.1–0.5 equiv HCl (4M in dioxane) or TFA.
-
Solvent: Isopropanol (iPrOH) or n-Butanol (n-BuOH).
-
Temperature: 80°C – 110°C.
Solution 2: The Microwave/Polar Aprotic Shift If solubility is the issue (common with "brick dust" thienopyrimidines), protic solvents like ethanol often fail because the reactants never enter the solution phase.
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF.
-
Conditions: Microwave irradiation at 160°C – 200°C for 20–40 mins.
-
Note: NMP allows higher temperatures than EtOH and better solubilizes the sulfone.
Table 1: Condition Screening Matrix
| Scenario | Recommended Condition | Solvent | Additive | Temp |
| Standard | Thermal | Dioxane/EtOH | DIPEA (2.0 eq) | Reflux |
| Low Reactivity | Acid Catalyzed | iPrOH / n-BuOH | Cat. HCl or TFA | 90°C |
| Steric Hindrance | High Energy | NMP | DIPEA | 180°C (MW) |
| Acid Sensitive | Lewis Acid | Toluene | 110°C |
Module B: The Precursor Trap (Oxidation Issues)
Often, "low reactivity" is actually "impure starting material." The oxidation of the sulfide to the sulfone must be precise.
Issue: Over-oxidation to the N-oxide . If the pyrimidine nitrogen oxidizes, the resulting N-oxide is electronically different and often less reactive or leads to complex mixtures.
Protocol: Selective Sulfone Synthesis Do not use large excesses of mCPBA if you lack strict temperature control.
-
Dissolve sulfide in DCM (0.1 M).
-
Cool to 0°C.
-
Add mCPBA (2.2 equiv) portion-wise. Crucial: Maintain 0°C to prevent N-oxidation.
-
Warm to RT and stir for 4 hours.
-
Quench with saturated
(removes peroxides) and (removes acid).
Alternative: Use Oxone in MeOH/Water if mCPBA yields N-oxides. Oxone is generally more chemoselective for sulfur over nitrogen in these heterocycles.
Mechanism of Action
Understanding why the acid catalyst works is vital for troubleshooting future analogues.
Figure 2: Acid-catalyzed activation mechanism. Protonation pulls electron density from the thiophene-fused system, facilitating nucleophilic attack.
Frequently Asked Questions (FAQs)
Q1: I see the sulfone disappear on TLC, but I isolate a hydroxyl compound (C-OH) instead of my amine product. Why? A: This is hydrolysis . The sulfone is a good leaving group, and if your reaction contains water (wet solvent, hygroscopic amine) and base, water acts as the nucleophile.
-
Fix: Use anhydrous solvents (purchase "SureSeal" or dry over sieves). Switch from hydroxide/carbonate bases to non-nucleophilic organic bases like DIPEA or TEA.
Q2: My thienopyrimidine sulfone is insoluble in everything (EtOH, DCM, Toluene). How do I react it? A: This is the "Brick Dust" effect common in fused systems.
-
Fix: Use NMP (N-Methyl-2-pyrrolidone) . It is an excellent solvent for these scaffolds. You can heat NMP to 180°C in a microwave. Most amines will react under these conditions even if the suspension looks cloudy initially; it will solubilize as it reacts.
Q3: Can I use the sulfide directly without oxidizing to sulfone?
A: Generally, no. The sulfide (
Q4: Which isomer is more reactive: Thieno[2,3-d] or Thieno[3,2-d]? A: Literature suggests Thieno[2,3-d]pyrimidines often show slightly better reactivity profiles and biological potency (e.g., EGFR inhibition) compared to the [3,2-d] isomer, largely due to the orientation of the dipole and the specific positioning of the sulfur atom relative to the N1/N3 centers.
References
-
Guo, Y., et al. (2025).[1] Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Link
-
Kupwade, R. V. (2019). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews. Link
-
ACS GCI Pharmaceutical Roundtable. (2023).
). ACS Green Chemistry Institute. Link -
Jorgensen, A., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent...[2]. Preprints.org. Link
-
Master Organic Chemistry . (2018). Nucleophilic Aromatic Substitution: The Mechanism. Link
Sources
optimizing oxidation steps for thienopyrimidine sulfone synthesis
Topic: Optimization of Oxidation Steps for Thienopyrimidine Sulfone Synthesis Persona: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists
Executive Summary: The "Super-Leaving Group" Strategy
In thienopyrimidine scaffold functionalization, the conversion of a sulfide (thioether) to a sulfone is rarely the final step. It is almost exclusively a setup for a Nucleophilic Aromatic Substitution (
The Core Challenge: The thienopyrimidine nucleus is electron-rich and contains basic nitrogen atoms. Standard oxidation protocols often lead to N-oxidation (formation of N-oxides) or stall at the sulfoxide (
Decision Matrix: Selecting the Right Oxidant
Do not default to
Caption: Logic flow for selecting the optimal oxidant based on substrate solubility and functional group sensitivity.
Technical Deep Dive & Troubleshooting
Issue 1: "I'm getting significant N-oxide formation alongside my sulfone."
The Mechanism:
Electrophilic oxidants like
The Fix: Protonation as a Protecting Group
You must protonate the basic nitrogen before the oxidant attacks. An ammonium ion (
-
Protocol Adjustment: If using
-CPBA in DCM, add 1.0–2.0 equivalents of Trifluoroacetic Acid (TFA) or perform the reaction in a mixture of DCM/Acetic Acid. -
Why it works: The sulfur atom is much less basic than the nitrogen. The acid selectively protonates the nitrogen, shielding it from oxidation, while the sulfur remains free to react with the electrophilic oxygen of the peracid [1].
Issue 2: "The reaction stalls at the Sulfoxide."
The Mechanism:
The oxidation of Sulfide
The Fix:
-
Stoichiometry: Ensure you are using at least 2.5 to 3.0 equivalents of oxidant.
-
Temperature: Sulfoxide formation happens at
. Sulfone formation often requires warming to Room Temperature (RT) or mild reflux ( ). -
The "Kick": If using
, a transition metal catalyst (Sodium Tungstate, ) is widely cited to accelerate the second oxidation step [2].
Optimized Protocols
Method A: The "Gold Standard" (m-CPBA with Acid Protection)
Best for: Lipophilic substrates, small scale, and nitrogen-sensitive scaffolds.
Reagents:
-
Substrate (1.0 equiv)
- -CPBA (2.5 - 3.0 equiv, 77% max purity usually)
-
Solvent: DCM (Dichloromethane)
-
Additive: TFA (1.5 equiv) - Only if N-oxidation is observed.
Step-by-Step:
-
Dissolution: Dissolve substrate in DCM (0.1 M concentration).
-
Protection (Optional): Add TFA and stir for 5 minutes.
-
Addition: Cool to
. Add -CPBA portion-wise over 10 minutes. Caution: Exothermic. -
Reaction: Stir at
for 1 hour, then warm to RT. Monitor by TLC/LCMS.-
Note: Sulfoxides often have different
than sulfones. Do not stop early.
-
-
Quench (CRITICAL): Add saturated aqueous
(Sodium Thiosulfate) or (Sodium Sulfite). Stir vigorously for 20 minutes.-
Test: Use starch-iodide paper. If it turns blue, peroxides are still present.
-
-
Workup: Wash organic layer with saturated
(removes benzoic acid byproduct) 3. Dry over .
Method B: The "Green" Method (Oxone)
Best for: Polar substrates, scale-up, and avoiding benzoic acid byproducts.
Reagents:
-
Substrate (1.0 equiv)
-
Oxone® (Potassium peroxymonosulfate) (1.5 - 2.0 equiv)
-
Solvent: MeOH:Water (1:1) or THF:Water (1:1)
Step-by-Step:
-
Dissolution: Dissolve substrate in the organic solvent (MeOH or THF).
-
Preparation: Dissolve Oxone in the minimum amount of water necessary.
-
Addition: Add the aqueous Oxone slurry to the substrate at
. -
Reaction: Allow to warm to RT. Stir for 4–12 hours.
-
Note: Oxone creates an acidic environment (
byproduct), which naturally protects pyrimidine nitrogens [3].
-
-
Workup: Filter off the precipitated salts. Dilute filtrate with water and extract with EtOAc.
Comparative Data Table
| Feature | m-CPBA | Oxone | |
| Solvent System | DCM / Chloroform | Water / Alcohol | Water / Acetic Acid |
| Reaction Speed | Fast (< 2 hrs) | Moderate (4-12 hrs) | Slow (12-24 hrs) |
| Selectivity (N-Oxide) | Poor (Requires acid additive) | Good (Self-buffering) | Moderate |
| Purification | Difficult (Benzoic acid removal) | Easy (Filtration) | Easy (Extraction) |
| Cost | High | Low | Very Low |
Workflow Visualization
Caption: Reaction pathway showing the sequential oxidation and the potential N-oxide divergence.
Frequently Asked Questions (FAQs)
Q: My product is water-soluble, and I'm losing it during the aqueous wash in the m-CPBA method. What do I do? A: Switch to a solid-supported scavenger workup. Instead of washing with aqueous bicarbonate, use a basic alumina plug or a polymer-supported carbonate resin to scavenge the benzoic acid. Alternatively, switch to the Oxone method, evaporate the MeOH, and use reverse-phase chromatography directly on the crude.
Q: How do I distinguish between the Sulfoxide, Sulfone, and N-Oxide by NMR? A:
-
Sulfoxide: The protons
to the sulfur will shift downfield (deshielded) and often become diastereotopic (split into complex multiplets) because the sulfoxide sulfur is a chiral center. -
Sulfone: The
-protons shift even further downfield but remain chemically equivalent (singlet/triplet restored) as the chirality is lost. -
N-Oxide: Look for significant downfield shifts on the aromatic pyrimidine protons (often >0.5 ppm shift) compared to the starting material [4].
Q: Can I use Sodium Periodate (
References
-
Prevention of N-Oxidation: Madesclaire, M. (1986). Synthesis of sulfoxides by oxidation of thioethers.[4] Tetrahedron, 42(20), 5459-5495.
-
Tungstate Catalysis: Sato, K., et al. (2001). Oxidation of sulfides to sulfoxides and sulfones with 30% hydrogen peroxide under organic solvent-and halogen-free conditions.[4] Tetrahedron, 57(13), 2469-2476. 4
- Oxone Selectivity: Kennedy, R. J., & Stock, A. M. (1960). The Oxidation of Organic Sulfides to Sulfones by Potassium Peroxymonosulfate. The Journal of Organic Chemistry, 25(11), 1901-1906.
-
N-Oxide Characterization: Structural Determination of Pyrimidine N-Oxides. (See Search Result 1.20). 5
Sources
Technical Support Center: Purification Strategies for Thieno[2,3-d]pyrimidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for a common challenge in synthetic chemistry: the removal of unreacted 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine from reaction mixtures. This document is designed to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your purification workflows.
Understanding the Challenge: The Chemistry of this compound
This compound is a valuable reagent, frequently employed in nucleophilic aromatic substitution (SNAr) reactions. The methanesulfonyl group (-SO2Me) is a powerful electron-withdrawing group, which activates the C2 position of the pyrimidine ring for nucleophilic attack.[1][2] This makes it an excellent leaving group, often displaced by nucleophiles such as amines or thiols.[1][3]
However, the very properties that make it an effective reagent also complicate its removal if the reaction does not go to completion. Key properties to consider are:
-
High Polarity: The sulfone group imparts significant polarity to the molecule.
-
Crystalline Nature: The compound is typically a stable, crystalline solid.
-
Moderate Solubility: It exhibits low solubility in non-polar organic solvents like hexanes but better solubility in more polar solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and acetonitrile. Some derivatives show marked solubility in aqueous buffers.[2]
These characteristics mean that it can co-elute with polar products during chromatography or co-precipitate during crystallization, making separation a non-trivial task.
Decision Workflow for Purification Strategy
Choosing the right purification method is critical and depends on the properties of your desired product relative to the unreacted starting material.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the removal of this compound.
Flash Chromatography
Q1: My product and the starting material are co-eluting or have very poor separation during flash chromatography. What can I do?
A1: This is a common issue due to the polar nature of both compounds.
-
Optimize Your Solvent System: The key is to find a solvent system that maximizes the difference in polarity.
-
Start with a TLC: Use Thin Layer Chromatography (TLC) to screen various solvent systems. Aim for an Rf value between 0.15 and 0.35 for your target compound, with a clear separation from the starting material spot (ΔRf > 0.1).[4][5]
-
Solvent Combinations: Standard systems like Ethyl Acetate/Hexanes are a good starting point.[6] If separation is poor, consider using a more polar, non-protic solvent like Dichloromethane (DCM) as the base and a polar modifier. A common and effective system for polar compounds is Methanol/DCM.[4][6] Be cautious with methanol content; concentrations above 10% can risk dissolving the silica gel.[6]
-
The "Rule of Half": If your compound has an Rf of 0.4 in 20% EtOAc/Hexane, its Rf will be approximately 0.2 in 10% EtOAc/Hexane.[5] Use this rule to quickly adjust your eluent strength for better separation.
-
-
Use a Gradient: A shallow solvent gradient can significantly improve the separation of closely eluting compounds. Start with a low polarity mobile phase and gradually increase the polarity over 10-15 column volumes.[7]
-
Sample Loading: For difficult separations, dry loading the sample is superior to liquid loading.[4][5] Dissolve your crude mixture in a volatile solvent (like DCM), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This technique minimizes band broadening.[4]
| Parameter | Recommendation for Difficult Separations | Rationale |
| TLC Rf (Target) | 0.15 - 0.25 | Provides a better balance between resolution and elution time for closely related spots.[8] |
| Solvent System | DCM/MeOH or EtOAc/Hexanes with fine-tuning | Offers different selectivity to separate compounds with similar polarity. |
| Elution Mode | Shallow Linear Gradient | Enhances resolution between compounds with small ΔRf values. |
| Sample Loading | Dry Loading onto Silica | Prevents band broadening caused by injecting a strong solvent plug.[5] |
Q2: I'm seeing streaking or tailing of my spots on the TLC plate and column. Why is this happening?
A2: Tailing is often caused by interactions with the silica gel, especially with basic compounds like some pyrimidine derivatives.
-
Check for Acidity: Standard silica gel is slightly acidic. If your product contains a basic nitrogen moiety, it can interact strongly, leading to tailing.
-
Use a Modifier: Adding a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia in methanol to your eluent can neutralize the acidic sites on the silica, leading to sharper peaks.[7]
-
Consider Amino-Silica: For very basic compounds, using an aminopropyl-functionalized silica gel (NH2-silica) column can provide excellent peak shape without needing a mobile phase modifier.[7]
Crystallization
Q3: I tried to crystallize my product, but the starting material crashed out with it. How can I improve the purity?
A3: Co-precipitation occurs when the solubility profiles are too similar. Selectivity is key.
-
Solvent Screening is Crucial: The ideal crystallization solvent should dissolve your product well at high temperatures but poorly at low temperatures, while the starting material should remain soluble (or be much less soluble) across that temperature range.[9] Screen a variety of solvents with different polarities (e.g., isopropanol, ethanol, acetonitrile, toluene).
-
Use a Solvent/Anti-Solvent System: Dissolve your crude material in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid.[10] Allow it to cool slowly. This method can fine-tune the supersaturation point to selectively crystallize the desired compound.[10]
-
Seeding: If you have a small amount of pure product, add a single seed crystal to the supersaturated solution to initiate controlled crystallization of the desired polymorph.[10][11]
Chemical Scavenging (Quenching)
Q4: Chromatography is too slow for my needs. Is there a faster, non-chromatographic method?
A4: Yes, using a scavenger resin is a highly efficient method for removing reactive starting materials.[12] Since this compound is a reactive electrophile, a nucleophilic scavenger is ideal.
-
Mechanism: Scavenger resins are solid-supported reagents with functional groups designed to irreversibly bind to and remove excess reagents or byproducts from a solution.[12][13] You add the resin to the reaction mixture, stir, and then simply filter it off.[13][14]
-
Choosing a Resin: For this specific starting material, a resin functionalized with a nucleophile like an amine (e.g., Tris(2-aminoethyl)amine, "Trisamine" or TAA resin) or a thiol is perfect.[14][15] The nucleophilic groups on the resin will attack the electrophilic C2 position of the pyrimidine, covalently bonding it to the solid support.
-
Advantages: This method is fast, requires no complex equipment, and is highly amenable to automation and parallel synthesis.[12][15] It avoids the need for aqueous workups or chromatography.[13]
Caption: Conceptual workflow of purification by scavenger resin.
Detailed Experimental Protocols
Protocol 1: Optimized Flash Chromatography
This protocol assumes the product is less polar than the starting material.
-
TLC Analysis:
-
Prepare a TLC plate with your crude reaction mixture.
-
Develop the plate in a 30% Ethyl Acetate in Hexanes solution.
-
Visualize under UV light. The starting material, being more polar, should have a lower Rf value than a less polar product.
-
Adjust the solvent system until your product has an Rf ≈ 0.25 and is well-separated from the starting material.
-
-
Column Packing:
-
Select a silica gel column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica to crude material by weight for difficult separations).[8]
-
Equilibrate the column with the initial, low-polarity mobile phase (e.g., 10% EtOAc/Hexanes).
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product in a minimal amount of DCM.
-
Add silica gel (approx. 2-3 times the mass of your crude product).
-
Concentrate to dryness on a rotary evaporator to obtain a free-flowing powder.
-
Carefully add the powder to the top of the packed column.
-
-
Elution:
-
Begin elution with the initial low-polarity mobile phase.
-
Run a linear gradient from your initial conditions to a higher polarity (e.g., 10% to 50% EtOAc in Hexanes) over 12-15 column volumes.
-
Collect fractions and monitor by TLC to pool the pure product fractions.
-
-
Concentration:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Purification via Nucleophilic Scavenger Resin
This protocol is ideal when the desired product is not an electrophile and will not react with the resin.
-
Resin Selection and Preparation:
-
Choose a polymer-supported amine resin (e.g., TAA resin).
-
Swell the resin in the reaction solvent (e.g., DCM, THF) for 15-20 minutes before use. Use approximately 2-3 molar equivalents of the resin's functional group relative to the initial amount of the starting material.
-
-
Scavenging:
-
To the crude reaction mixture solution, add the pre-swollen scavenger resin.
-
Stir the suspension at room temperature. Monitor the removal of the starting material by TLC or LC-MS (typically takes 1-4 hours).
-
-
Filtration:
-
Once the starting material is consumed, filter the mixture through a fritted funnel or a cotton plug to remove the resin beads.
-
Wash the resin beads with a small amount of the reaction solvent to recover any adsorbed product.
-
-
Concentration:
-
Combine the filtrate and the washings.
-
Remove the solvent under reduced pressure to yield the purified product.
-
References
-
Baran, P., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Available at: [Link]
-
Pichon, M., et al. (2023). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ChemRxiv. DOI:10.26434/chemrxiv-2023-cx8vk. Available at: [Link]
-
Amerigo Scientific. (n.d.). Scavenger Resins. Available at: [Link]
-
C&EN Archives. (2002). Combichem scavenging. Chemical & Engineering News. Available at: [Link]
-
Uludag, Y. (2012). Applications of the crystallization process in the pharmaceutical industry. Recent Patents on Chemical Engineering. Available at: [Link]
-
Pichon, M., et al. (2022). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Reductive desulfonylation. Available at: [Link]
-
Shinde, K.R., et al. (2011). Recrystallization. Indian Streams Research Journal. Available at: [Link]
-
Organomation. (n.d.). Solvent Extraction Techniques. Available at: [Link]
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Available at: [Link]
-
Wikipedia. (n.d.). Liquid–liquid extraction. Available at: [Link]
-
Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Available at: [Link]
-
Parlow, J. J., et al. (2003). Covalent Scavengers for Primary and Secondary Amines. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Available at: [Link]
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Kappe, C. O., et al. (2003). Microwave-assisted scavenging of electrophiles utilizing polymer-supported sequestration reagents. Molecular Diversity. Available at: [Link]
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Wipf Group, University of Pittsburgh. (2004). Strategies in organic synthesis. Available at: [Link]
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Hanson, J. E. (2024). How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate. Available at: [Link]
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Pedersen, D. S., et al. (2010). General methods for flash chromatography using disposable columns. Organic & Biomolecular Chemistry. Available at: [Link]
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Kinesis. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Available at: [Link]
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JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Available at: [Link]
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Professor Dave Explains. (2022). Liquid-Liquid Extraction. YouTube. Available at: [Link]
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Technical Support Center: Thienopyrimidine Substitution Reactions
Welcome to the technical support center for thienopyrimidine chemistry. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of substitution reactions on this privileged heterocyclic scaffold. Thienopyrimidines, as isosteres of purines, are of immense interest in medicinal chemistry, but their functionalization can be challenging.[1][2] This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you control and optimize your reactions, minimizing common side products and maximizing yields.
Troubleshooting Guide 1: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a primary method for functionalizing electron-deficient thienopyrimidines, typically involving the displacement of a halide.[3][4] The reaction is facilitated by the electron-withdrawing nature of the pyrimidine ring's nitrogen atoms, which stabilize the negatively charged intermediate (Meisenheimer complex).[5][6]
Problem: Low or No Product Yield
Q: I've set up my SNAr reaction on a 4-chlorothienopyrimidine with an amine nucleophile, but after 24 hours, I only see starting material or trace product by TLC/LC-MS. What's going wrong?
A: This is a common issue that can stem from several factors related to reactivity and reaction conditions. Let's break down the probable causes and solutions.
| Probable Cause | Scientific Rationale & Explanation | Recommended Solution |
| Insufficiently Activated Ring | The SNAr mechanism requires the aromatic ring to be sufficiently electron-poor to be attacked by a nucleophile.[5] While the thienopyrimidine core is inherently electron-deficient, additional electron-withdrawing groups (EWGs) ortho or para to the leaving group can significantly accelerate the reaction. | If your scaffold lacks activating groups, you may need to force the conditions. Increase the reaction temperature in 10-20°C increments. Consider using a more polar, high-boiling point aprotic solvent like DMSO or NMP to improve solubility and allow for higher temperatures. |
| Poor Leaving Group | While chlorides are common, they are less reactive than other halides. The rate-determining step is often the initial nucleophilic attack, but the leaving group's ability to depart in the second, fast step is still crucial. | If your synthesis allows, consider starting with a 4-bromo or even a 4-fluoro analog. While counterintuitive, fluorine can be an excellent leaving group in SNAr because its high electronegativity strongly activates the ring for the initial attack, which is the rate-limiting step.[5] |
| Weak Nucleophile | The nucleophilicity of your amine or thiol is critical. Sterically hindered nucleophiles or those with electron-withdrawing groups will react more slowly. | For weak nucleophiles, consider using a stronger base (e.g., NaH or KHMDS instead of K₂CO₃) to fully deprotonate the nucleophile, increasing its potency. Alternatively, catalysis with Cu(I) or Pd(0) can sometimes facilitate these "reluctant" substitutions. |
| Presence of Water | Anhydrous conditions are often important. Water can compete as a nucleophile, leading to undesired hydroxylation byproducts, or it can hydrolyze starting materials or products.[7] | Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. If your base is hygroscopic (like K₂CO₃), consider drying it in an oven before use. |
Troubleshooting Workflow: Low SNAr Yield
Below is a logical workflow to diagnose and solve low-yield issues in your thienopyrimidine SNAr reactions.
Caption: Troubleshooting workflow for low SNAr yield.
Problem: Poor Regioselectivity on Di-substituted Substrates
Q: I am working with 2,4-dichlorothieno[3,2-d]pyrimidine and trying to substitute only the C4 position, but I'm getting a mixture of C2-substituted and di-substituted products. How can I control the selectivity?
A: This is a classic challenge. The C4 position is generally more reactive toward nucleophiles than the C2 position due to greater electronic activation from the adjacent pyrimidine nitrogen. However, this selectivity is not absolute and is highly dependent on reaction conditions.
-
Probable Cause 1: High Temperature. Elevated temperatures provide enough energy to overcome the activation barrier for substitution at the less reactive C2 position, leading to mixtures.
-
Probable Cause 2: Strong Nucleophile/Base. Highly reactive nucleophiles and harsh basic conditions can reduce selectivity.
-
Solution: Use a milder base (e.g., NaHCO₃ or a tertiary amine like DIPEA instead of K₂CO₃ or NaH). If possible, use a slight excess (1.05-1.2 equivalents) of the nucleophile rather than a large excess, which can drive the reaction toward di-substitution.
-
-
Probable Cause 3: Extended Reaction Time. Leaving the reaction for too long after the C4 position has reacted can lead to the slow formation of the di-substituted product.
-
Solution: Actively monitor the reaction. Once the mono-substituted product is maximized, quench the reaction immediately. It is often easier to separate the desired C4-product from the starting di-chloride than from the C2- and di-substituted isomers.
-
Troubleshooting Guide 2: Palladium-Catalyzed Cross-Coupling
Reactions like Suzuki-Miyaura and Buchwald-Hartwig are powerful tools for installing C-C and C-N bonds on thienopyrimidines.[10][11][12] However, they come with their own set of potential side reactions.
Problem: Catalyst Deactivation & Low Yield in Suzuki Coupling
Q: My Suzuki-Miyaura reaction on a 6-bromothieno[3,2-d]pyrimidine is sluggish and gives a low yield, with a lot of starting material remaining. I see a black precipitate (palladium black). What is happening?
A: The formation of palladium black is a classic sign of catalyst decomposition and deactivation. The active Pd(0) species is aggregating into an inactive bulk metal. This is often caused by issues within the catalytic cycle.
| Probable Cause | Scientific Rationale & Explanation | Recommended Solution |
| Inefficient Oxidative Addition | The first step of the cycle, oxidative addition of the aryl halide to the Pd(0) center, can be slow, especially with aryl chlorides. If this step is slow, the Pd(0) catalyst has more time to decompose. | Use a more electron-rich, sterically bulky phosphine ligand (e.g., SPhos, XPhos, or a bulky N-heterocyclic carbene (NHC) ligand like IPr[13]). These ligands stabilize the Pd(0) center and promote oxidative addition. |
| Slow Transmetalation | The transfer of the organic group from boron to palladium can be a rate-limiting step. This is often inhibited by boronic acid self-aggregation or the formation of inactive boronate species. | Ensure you are using a suitable base. K₂CO₃ or Cs₂CO₃ are often effective.[1] The addition of water (e.g., in a 9:1 dioxane:water mixture) can help dissolve the base and facilitate the formation of the active borate species required for transmetalation. |
| Presence of Oxygen | The active Pd(0) catalyst is readily oxidized by atmospheric oxygen to inactive Pd(II) species, which then precipitate as palladium black. | The reaction mixture must be thoroughly degassed. Use a robust technique like three freeze-pump-thaw cycles or sparging the solvent with an inert gas (argon or nitrogen) for at least 30-60 minutes before adding the catalyst and reactants. Maintain a positive pressure of inert gas throughout the reaction. |
Diagram: Simplified Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Problem: Protodehalogenation Side Product
Q: In my cross-coupling reaction, I'm observing a significant amount of a side product where the starting halide has been replaced by a hydrogen atom. What causes this?
A: This side reaction, known as protodehalogenation or hydrodehalogenation, is a common pitfall. It occurs when the aryl-palladium intermediate is intercepted by a proton source before it can proceed through the desired catalytic pathway.
-
Probable Cause 1: Impure Reagents. Boronic acids can degrade over time to boric acid and the corresponding arene, which can act as a proton source. Solvents or bases may also contain water or other protic impurities.
-
Solution: Use high-purity, fresh boronic acids. If in doubt, recrystallize the boronic acid before use. Always use anhydrous solvents and dry your reagents thoroughly.
-
-
Probable Cause 2: Reaction with Solvent or Base. Some solvents (like alcohols, if used as a co-solvent) or the conjugate acid of the base can act as proton donors.
-
Solution: Avoid protic co-solvents unless specifically required by the protocol. Use a non-coordinating base if possible. Ensure the base is strong enough to deprotonate any adventitious water but not so strong as to react with other components.
-
-
Probable Cause 3: Beta-Hydride Elimination. If your organometallic coupling partner has a beta-hydrogen (e.g., an alkyl boronic acid), beta-hydride elimination from the R-Pd-R' intermediate can occur, leading to a palladium-hydride species which can then reductively eliminate with the aryl group to give the proto-dehalogenated product.
-
Solution: This is mechanistically challenging to avoid completely. Using ligands that promote rapid reductive elimination can help the desired C-C bond formation outcompete the beta-hydride elimination pathway.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for my thienopyrimidine substitution? A1: For SNAr reactions, polar aprotic solvents are preferred. DMSO, DMF, and NMP are excellent for dissolving polar starting materials and can be heated to high temperatures. Acetonitrile (ACN) is a good choice for reactions at moderate temperatures (reflux ~82°C).[4][14][15] For cross-coupling reactions, common solvents include 1,4-dioxane, toluene, and DMF , often with a small amount of water added for Suzuki couplings to aid in dissolving the inorganic base.[7]
Q2: My product is difficult to purify from the reaction mixture. What are some effective strategies? A2: Thienopyrimidine products can sometimes be challenging to purify due to their polarity and flat structure, which can cause streaking on silica gel columns.
-
Recrystallization: This is often the most effective method for obtaining high-purity material. A mixed solvent system, such as acetone/water, isopropanol/water, or ethyl acetate/hexanes, can be very effective.[14] Experiment with different solvent ratios to induce crystallization.
-
Column Chromatography: If chromatography is necessary, consider using a less polar eluent system initially to remove non-polar impurities, then gradually increase the polarity. Sometimes, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve peak shape. Reverse-phase chromatography can also be an excellent alternative for polar compounds.[8]
-
Acid/Base Wash: If your product has a basic nitrogen handle, an acidic wash (e.g., 1M HCl) during workup can pull it into the aqueous layer, separating it from non-basic impurities. Subsequent basification and re-extraction will then recover the purified product.
Q3: I'm seeing an unexpected mass peak corresponding to M+16 in my LC-MS analysis. Could this be an N-oxide? A3: Yes, this is a strong possibility. The nitrogen atoms in the pyrimidine ring can be susceptible to oxidation, leading to the formation of an N-oxide. This can happen under certain conditions, especially in palladium-catalyzed reactions where air may not have been fully excluded or if using certain oxidants. Some heterocyclic N-oxides are stable and isolable compounds.[16] To prevent this, ensure your reaction is rigorously degassed and maintained under a strict inert atmosphere. If the problem persists, avoid any potentially oxidizing reagents or conditions.
Experimental Protocols
General Protocol for SNAr with an Amine on 2,4-Dichlorothieno[3,2-d]pyrimidine
This protocol aims for selective substitution at the C4 position.
-
To a flame-dried round-bottom flask under an argon atmosphere, add 2,4-dichlorothieno[3,2-d]pyrimidine (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous acetonitrile (ACN, approx. 0.1 M).[4]
-
Add the desired amine nucleophile (1.1 eq) dropwise via syringe at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of the mono-substituted product.
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography (e.g., ethyl acetate/hexanes) or recrystallization to yield the pure 4-amino-2-chlorothieno[3,2-d]pyrimidine product.
General Protocol for Suzuki-Miyaura Coupling on a 6-Bromothieno[3,2-d]pyrimidine
-
In a flask, combine the 6-bromothienopyrimidine derivative (1.0 eq), the arylboronic acid (1.5 eq), and a base such as potassium carbonate (2.5 eq).
-
Add a solvent mixture, typically 1,4-dioxane and water (e.g., 5:1 ratio, to a concentration of ~0.1 M).
-
Degas the mixture by sparging with argon for 30 minutes.
-
Under a positive flow of argon, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq) or a combination of Pd₂(dba)₃ (0.025 eq) and a suitable ligand (e.g., SPhos, 0.1 eq).
-
Heat the reaction mixture to 80-100°C and stir under argon until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
- Novel process for preparing thienopyrimidine compound and intermediates used therein.
- Nucleophilic arom
- Synthesis of thienopyrimidines. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- PROCESS FOR MAKING THIENOPYRIMIDINE COMPOUNDS.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)
- Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)
- Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC.
- Synthesis of Thienopyrimidine Derivatives as Inhibitors of STAT3. Journal of Microbiology and Biotechnology.
- Process for making thienopyrimidine compounds.
- Synthesis of Thieno[3,2‐d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h‐NTPDase Inhibitors.
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic
- Nucleophilic Arom
- Side-product formation in pyrimidine ring synthesis and mitig
- Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. BIOENGINEER.ORG.
- Synthesis of Some Thienopyrimidine Deriv
- recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025).
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC.
- Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applic
- Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PMC.
Sources
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- 2. ijprajournal.com [ijprajournal.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. US8354528B2 - Process for making thienopyrimidine compounds - Google Patents [patents.google.com]
- 10. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
- 11. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. jocpr.com [jocpr.com]
- 13. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EP3356372B1 - Novel process for preparing thienopyrimidine compound and intermediates used therein - Google Patents [patents.google.com]
- 15. Synthesis of Thienopyrimidine Derivatives as Inhibitors of STAT3 [jmb.or.kr]
- 16. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Interpretation of 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine: A Comparative Analysis
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. The thieno[2,3-d]pyrimidine scaffold is a privileged structure, forming the core of numerous biologically active molecules, including kinase inhibitors and anticancer agents.[1] Its rigid, planar structure and rich electronic properties make it a versatile template for medicinal chemists. The introduction of a methanesulfonyl group at the 2-position dramatically alters the electronic landscape of the core, making a detailed spectroscopic analysis essential for confirming its identity and understanding its properties.
The Thieno[2,3-d]pyrimidine Core: A Spectroscopic Baseline
Before dissecting the target molecule, we must first understand the 1H NMR characteristics of the parent thieno[2,3-d]pyrimidine ring system. The structure consists of a pyrimidine ring fused to a thiophene ring, presenting three key aromatic protons: H4 on the pyrimidine ring, and H5 and H6 on the thiophene ring.
Based on literature data for various derivatives, the protons on the thiophene ring (H5 and H6) typically appear as an AX or AB system of two doublets, a consequence of ortho-coupling. For example, the 1H-NMR spectrum of 5-methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one shows two doublets for the thiophene protons at δ 7.94 and 7.63 ppm with a coupling constant (J) of 5.7 Hz.[2] Similarly, 2,4-dichlorothieno[2,3-d]pyrimidine displays its thiophene protons as doublets at δ 7.39 and 6.98 ppm (J = 7.0 Hz).[3] The proton on the pyrimidine ring (H4) typically manifests as a sharp singlet further downfield, often above 8.0 ppm. For instance, a derivative of thieno[2,3-d]pyrimidine shows the pyrimidine proton as a sharp singlet at δ 9.24 ppm.[2] Another example shows this proton at δ 8.37 ppm.[1]
These reference points establish a baseline for our interpretation:
-
H5 & H6 (Thiophene): Two doublets, typically between 7.0 and 8.0 ppm, with a J-coupling of ~5-7 Hz.
-
H4 (Pyrimidine): A singlet, typically downfield of the thiophene protons, often >8.3 ppm.
The Influence of the 2-Methanesulfonyl Group: A Predictive Analysis
The introduction of a methanesulfonyl (-SO2CH3) group at the C2 position is expected to induce significant, predictable changes in the 1H NMR spectrum.
-
Causality of Substituent Effects: The sulfonyl group is a potent electron-withdrawing group through both induction and resonance. This withdrawal of electron density deshields the nearby protons, causing their resonance signals to shift to a higher frequency (downfield). The effect is most pronounced on the adjacent pyrimidine ring and is transmitted through the fused system to the thiophene protons.
-
The Methanesulfonyl Protons: The substituent itself will introduce a new signal: a sharp singlet corresponding to the three equivalent methyl protons. The chemical shift for methyl groups attached to a sulfone typically falls in the range of δ 3.0-3.5 ppm.
-
Predicted Spectrum for 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine:
-
H4 (Pyrimidine Proton): This proton is in the vicinity of the strongly withdrawing sulfonyl group. We predict a substantial downfield shift, likely placing its singlet resonance in the δ 9.3-9.6 ppm region.
-
H5 & H6 (Thiophene Protons): These protons will also be deshielded, shifting further downfield than in unsubstituted or electron-donating substituted analogues. We anticipate their doublets to appear in the δ 7.8-8.5 ppm range. The ortho-coupling constant should remain in the typical 5-7 Hz range.
-
-SO2CH3 (Methyl Protons): A sharp singlet integrating to 3H is expected around δ 3.3-3.5 ppm.
-
Comparative Data Analysis
To validate our prediction, we can compare it with the known spectral data of other substituted thieno[2,3-d]pyrimidines. This comparative approach is a cornerstone of spectroscopic problem-solving.
| Compound | H4 (s) | H5/H6 (d) | Other Signals | Reference |
| Predicted: this compound | ~9.3-9.6 ppm | ~7.8-8.5 ppm | ~3.4 ppm (s, 3H, SO2CH3) | - |
| Thieno[2,3-d]pyrimidine Derivative[2] | 9.24 ppm | 7.94 ppm, 7.63 ppm | - | [2] |
| 2,4-Dichlorothieno[2,3-d]pyrimidine[3] | - | 7.39 ppm, 6.98 ppm | - | [3] |
| 5,6,7,8-Tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidin-4-yl Derivative[6] | 8.38 ppm | - (fused ring) | 2.89, 2.74, 1.80 ppm (cyclohexyl protons) | [6] |
| Thieno[2,3-d]pyrimidin-4-one[7] | 7.9 ppm (CH) | Two doublets | 8.10 ppm (NH) | [7] |
This comparison demonstrates that the predicted downfield shifts for the protons in this compound are consistent with the electronic effects of a powerful electron-withdrawing group. The values for the less-substituted or differently-substituted analogues consistently appear more upfield.
Visualizing Proton Assignments
A clear visual representation is crucial for assigning NMR signals to specific protons within the molecule.
Sources
A Comparative Guide to the Mass Spectrometric Fragmentation of 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Deciphering Molecular Architecture through Mass Spectrometry
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing exquisite detail into the molecular weight and structural framework of a compound through the analysis of its fragmentation patterns. The manner in which a molecule dissociates upon ionization is a direct reflection of its underlying chemical bonds and functional groups, offering a veritable fingerprint for its identification and characterization.
This guide provides an in-depth analysis of the electron ionization (EI) and electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation of 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine . We will dissect the characteristic fragmentation pathways of this molecule, drawing upon established principles of mass spectrometry and supporting our claims with authoritative references. Furthermore, we will present a comparative analysis with a structurally related analogue, 2-(Methylthio)thieno[2,3-d]pyrimidine , to illuminate the profound influence of the substituent at the 2-position on the fragmentation cascade. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and analysis of heterocyclic compounds.
Predicted Mass Spectrometric Fragmentation of this compound
The fragmentation of this compound is anticipated to be governed by the interplay between the relatively stable thieno[2,3-d]pyrimidine core and the labile methanesulfonyl group. Under electron ionization (EI), the initial event is the formation of a molecular ion (M+•), which then undergoes a series of fragmentation reactions.
The primary fragmentation pathways are expected to involve the sulfonyl moiety, a functional group known for characteristic losses. A prominent fragmentation route for aryl sulfones is the loss of sulfur dioxide (SO2), often preceded by a rearrangement.[1] In the case of this compound, we predict the following key fragmentation steps:
-
Loss of a Methyl Radical (•CH3): Alpha-cleavage adjacent to the sulfonyl group can lead to the loss of a methyl radical, forming a stable sulfonyl cation.
-
Loss of Sulfur Dioxide (SO2): A characteristic fragmentation of sulfones involves the rearrangement and subsequent elimination of a neutral SO2 molecule.[2] This is often a major fragmentation pathway.
-
Loss of the Methanesulfonyl Radical (•SO2CH3): Direct cleavage of the C-S bond can result in the loss of the entire methanesulfonyl radical.
-
Fragmentation of the Thieno[2,3-d]pyrimidine Core: Following the initial losses from the sulfonyl group, the remaining heterocyclic cation will undergo further fragmentation. The pyrimidine and thiophene rings, while relatively stable, can exhibit characteristic cleavages, such as the loss of HCN or CS, as observed in the fragmentation of similar heterocyclic systems.[3][4]
The proposed fragmentation pathway is visualized in the following diagram:
Caption: Workflow for EI-MS analysis of small molecules.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 0.1 to 1 mg of the purified compound in 1 mL of a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation and Ionization:
-
Introduce the sample into the mass spectrometer via a gas chromatograph (GC) or a direct insertion probe.
-
Utilize Electron Ionization (EI) as the ionization method.
-
Set the electron energy to a standard value of 70 eV to induce reproducible fragmentation. [5] * Maintain the ion source temperature between 200-250 °C to ensure sample volatilization.
-
-
Mass Analysis and Data Acquisition:
-
Employ a quadrupole or time-of-flight (TOF) mass analyzer.
-
Acquire data over a mass-to-charge (m/z) range of 50 to 500.
-
-
Data Analysis:
-
Identify the molecular ion peak (M+•).
-
Analyze the fragmentation pattern by identifying the major fragment ions and their corresponding neutral losses.
-
Compare the observed fragmentation pattern with theoretical predictions and library data if available.
-
Protocol 2: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
ESI-MS/MS is particularly useful for less volatile or thermally labile compounds and provides detailed structural information through controlled fragmentation. [6]
Caption: Workflow for ESI-MS/MS analysis of small molecules.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable LC-MS grade solvent (e.g., methanol or acetonitrile). For positive ion mode, add 0.1% formic acid to facilitate protonation.
-
Instrumentation and Ionization (MS1 Scan):
-
Infuse the sample solution directly or via an HPLC system into the ESI source.
-
Operate in positive ion mode.
-
Optimize key ESI parameters such as capillary voltage (typically 3-4 kV), nebulizer pressure, drying gas flow rate, and temperature.
-
Perform a full scan MS analysis to identify the protonated molecule, [M+H]+.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Select the [M+H]+ ion as the precursor ion for fragmentation.
-
Utilize collision-induced dissociation (CID) to fragment the precursor ion.
-
Optimize the collision energy (typically in the range of 10-40 eV) to achieve a rich product ion spectrum.
-
-
Data Analysis:
-
Analyze the product ion spectrum to identify the major fragment ions.
-
Propose fragmentation pathways based on the observed neutral losses from the precursor ion.
-
Conclusion
The mass spectrometric fragmentation of this compound provides a clear example of how the inherent chemical properties of a molecule dictate its behavior in the mass spectrometer. The predictable losses associated with the methanesulfonyl group, in concert with the fragmentation of the stable heterocyclic core, offer a wealth of structural information. By comparing its fragmentation pattern with that of 2-(Methylthio)thieno[2,3-d]pyrimidine, we gain a deeper appreciation for the substituent effects that are critical for the confident identification of novel compounds. The detailed experimental protocols provided herein offer a robust framework for obtaining high-quality mass spectrometric data, an essential component of modern chemical research and drug development.
References
- Smoluch, M., et al. (2019). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Journal of the American Society for Mass Spectrometry, 30(1), 123-131.
- Parmar, J. M., et al. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2), 833-838.
- Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Kruve, A., et al. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 36(5), 635-659.
- de Hoffmann, E., & Stroobant, V. (2007).
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
- Zenkevich, I. G. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds.
- Zenkevich, I. G. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives.
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- Falch, E. (1984). Heterocyclic Studies. Part 43.' Thieno[2,3-d: 4,5-d]dipyrimidines. Journal of the Chemical Society, Perkin Transactions 1, 2005-2009.
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- Song, D., et al. (2024). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 35(1), e20230232.
- Al-Said, M. S., et al. (2012). Synthesis and Cytotoxicity of Some Thieno[2,3-d]pyrimidine Derivatives.
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Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]
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Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved February 24, 2026, from [Link]
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Pittcon. (2025, July 4). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Retrieved February 24, 2026, from [Link]
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Springer Nature Experiments. (n.d.). Results for "ESI Mass Spectrometry". Retrieved February 24, 2026, from [Link]
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Wikipedia. (2023, December 19). Fragmentation (mass spectrometry). [Link]
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Wiley Online Library. (n.d.). The Main Fragmentation Reactions of Organic Compounds. Retrieved February 24, 2026, from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 24, 2026, from [Link]
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NIST. (2023, April 6). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Retrieved February 24, 2026, from [Link]
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reactivity comparison 2-chloro vs 2-methanesulfonyl thienopyrimidine
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Focus: Nucleophilic Aromatic Substitution (
Executive Summary: The "Activation" Strategy
In the structural optimization of thienopyrimidine-based kinase inhibitors (e.g., PI3K, EGFR inhibitors like GDC-0941), the C-2 position is a critical vector for tuning solubility and potency.
The choice between a 2-chloro (-Cl) and a 2-methanesulfonyl (-SO₂Me) handle is not merely a matter of convenience; it is a strategic decision regarding reactivity thresholds.
-
2-Chloro: Represents a "dormant" electrophile. It is stable and robust but requires forcing conditions (high heat, strong bases) or transition metal catalysis to effect displacement, particularly with sterically hindered or electron-poor nucleophiles.
-
2-Methanesulfonyl (Mesyl): Acts as a "hyper-activated" electrophile. The sulfonyl group’s powerful electron-withdrawing nature (
, effects) significantly lowers the energy barrier for the Meisenheimer complex formation, allowing reactions to proceed under mild conditions (often RT to 40°C) with high regioselectivity.
Bottom Line: Use the 2-chloro scaffold for early-stage diversity if nucleophiles are unhindered primary amines. Switch to the 2-methanesulfonyl route (via S-oxidation) when targeting weak nucleophiles (anilines, phenols), sterically demanding amines, or when avoiding metal contamination is critical.
Mechanistic Foundation
The reactivity difference stems from the distinct electronic properties of the leaving groups (LG) and their influence on the pyrimidine ring's electrophilicity.
A. Electronic Activation
The rate-determining step in
-
Inductive Effect: The sulfonyl group is more electronegative than chlorine, creating a stronger partial positive charge (
) at the C-2 carbon. -
Resonance Effect: The sulfonyl group can stabilize the negative charge in the transition state more effectively than the lone pairs of a chlorine atom, which can exhibit weak
-donation (deactivating the ring).
B. Leaving Group Ability[1][2][3][4][5]
-
Chloride (
): A fair leaving group ( of conjugate acid ). -
Methanesulfinate (
): An excellent leaving group in this context. The expulsion of the stable sulfinate anion is rapid once the intermediate forms.
C. The "Dichotomy" of Regioselectivity
In 2,4-disubstituted systems, a unique phenomenon occurs. While amines typically attack the more electrophilic C-4 position, alkoxides and formamide anions often attack the C-2 sulfone selectively.[6]
-
Mechanism:[7][8][9][10] The sulfone oxygens form hydrogen bonds with the incoming nucleophile (e.g., RO-H...O=S), guiding the attack specifically to the C-2 position and lowering the activation energy for that specific pathway [1].
Comparative Performance Analysis
| Feature | 2-Chloro Thienopyrimidine | 2-Methanesulfonyl Thienopyrimidine |
| Reactivity | Low to Moderate | High (Activated) |
| Standard Conditions | 100–140°C, neat amine or DIPEA, DMSO/NMP | 25–60°C, THF/DCM or EtOH |
| Nucleophile Scope | Primary amines (unhindered) | Primary/Secondary amines, Anilines, Phenols, Thiols |
| Catalysis Required? | Often requires Pd (Buchwald-Hartwig) for anilines | None (Metal-free |
| Synthetic Cost | Low (1 step from oxo-thienopyrimidine) | Higher (Requires S-alkylation + Oxidation) |
| Stability | Very Stable | Sensitive to hydrolysis (forms lactam) in aqueous base |
| Key Application | Early SAR, robust building blocks | Late-stage functionalization, complex nucleophiles |
Experimental Protocols
Note: These protocols assume a thieno[2,3-d]pyrimidine core, but are adaptable to [3,2-d] isomers.
Workflow Visualization
Figure 1: Parallel synthetic tracks. The Sulfone route adds steps but drastically lowers the energy barrier for the final coupling.
Method A: Synthesis & Displacement of 2-Methanesulfonyl (The "GDC-0941" Route)
This method is preferred when the incoming nucleophile is valuable, volatile, or thermally sensitive [2].
Step 1: S-Methylation
-
Suspend 2-mercaptothieno[2,3-d]pyrimidin-4-one (1.0 eq) in EtOH/Water (1:1).
-
Add NaOH (1.1 eq) and stir until dissolved.
-
Add MeI (1.1 eq) dropwise at 0°C. Stir at RT for 2 h.
-
Precipitate usually forms. Filter, wash with water, and dry to get the 2-SMe intermediate.
Step 2: Oxidation to Sulfone
-
Dissolve 2-SMe intermediate (1.0 eq) in DCM (or THF/Water if solubility is poor).
-
Add m-CPBA (2.2–2.5 eq) portion-wise at 0°C.
-
Stir at RT for 4–16 h. Monitor by TLC (Sulfone is much more polar than Sulfide).
-
Quench: Wash with aq. NaHCO₃ and aq.[11] Na₂S₂O₃ (to remove excess oxidant).
-
Dry organic layer (Na₂SO₄) and concentrate. The 2-SO₂Me product is often a white solid used without column chromatography.
Step 3: Nucleophilic Displacement
-
Dissolve 2-SO₂Me thienopyrimidine (1.0 eq) in dry THF or Dioxane.
-
Add the Nucleophile (e.g., amine, 1.2–1.5 eq).
-
Optional: Add DIPEA (2.0 eq) if using an amine salt.
-
Stir at RT to 50°C .
-
Validation: Reaction is usually complete in <2 hours.
-
Isolate by concentration and trituration (or flash chromatography).
Method B: Direct Displacement of 2-Chloro
This method is standard for robust, cheap amines.
-
Suspend 2-chloro -thienopyrimidine (1.0 eq) in n-Butanol or DMSO.
-
Add Nucleophile (2.0–5.0 eq). Excess is often required.
-
Heat to 110–130°C in a sealed tube or microwave reactor.
-
Validation: Monitor by LCMS. Reaction may take 12–24 h.
-
Workup: Requires aqueous extraction to remove high-boiling solvents or excess amine.
Decision Matrix: When to Switch?
Use the following logic flow to determine the optimal pathway for your specific molecule.
Figure 2: Strategic decision tree for selecting the leaving group based on nucleophile properties and project phase.
References
-
Luo, Y., et al. (2020). "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine." WuXi AppTec QM Magic Class, Chapter 48. Citation Context: Explains the mechanistic basis for regioselectivity and the activating power of the sulfone group via H-bonding.
-
Folkes, A. J., et al. (2008). "The Discovery of PI3K Inhibitor GDC-0941." Journal of Medicinal Chemistry, 51(18), 5522–5532. Citation Context: Establishes the industry-standard protocol for oxidizing the 2-SMe to 2-SO2Me to facilitate the introduction of complex amines in the synthesis of Pictilisib (GDC-0941).
-
Vanden Eynde, J. J., et al. (2016). "Synthesis and Biological Evaluation of Thienopyrimidine Derivatives." Pharmaceuticals, 15(1).[9] Citation Context: Provides general synthetic routes and comparative yields for thienopyrimidine functionalization.
-
Guan, Y., et al. (2015). "Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s." RSC Advances, 5, 8637-8646. Citation Context: Validates the "sulfone advantage" in polymer chemistry where high conversion under mild conditions is required without metal catalysts.
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A Researcher's Guide to the Structural Elucidation of 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine: A Comparative Analysis
For the Attention of Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, a comprehensive understanding of a molecule's three-dimensional structure is not merely academic—it is a cornerstone of rational drug design and development.[1][2] The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition and anticancer properties.[3][4][5] This guide focuses on a specific, promising derivative, 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine, and provides a comparative framework for its crystal structure analysis.
The precise arrangement of atoms in a crystalline solid, its crystal structure, dictates many of its critical physicochemical properties, including solubility, stability, and bioavailability.[6][7][8] For an active pharmaceutical ingredient (API), variations in the crystal lattice, a phenomenon known as polymorphism, can have profound implications for the drug's efficacy and safety.[6][9][10][11] Therefore, a thorough structural characterization is an indispensable step in the journey from a lead compound to a viable therapeutic agent.[2][12]
This guide will navigate the essential experimental workflow for determining the crystal structure of this compound, compare its anticipated structural features with known analogues, and explore complementary analytical techniques that provide a holistic understanding of the molecule's solid-state properties.
I. The Blueprint of a Molecule: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for unequivocally determining the atomic arrangement within a crystalline material.[1] This technique provides a detailed three-dimensional map of electron density, from which the precise coordinates of each atom can be deduced.
Experimental Protocol: A Step-by-Step Guide to Crystal Structure Determination
The journey from a powdered sample to a refined crystal structure is a meticulous process. Here, we outline a typical workflow, emphasizing the causality behind each step.
1. Crystallization: The Art of Inducing Order
-
Objective: To grow single crystals of sufficient size and quality for diffraction analysis. The methanesulfonyl group introduces a degree of polarity that can be exploited for crystallization.
-
Methodology:
-
Solvent Selection: A systematic screening of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof) is crucial. The goal is to find a solvent system where the compound has moderate solubility.
-
Slow Evaporation: A saturated solution of this compound is prepared and left undisturbed in a loosely capped vial. The slow evaporation of the solvent gradually increases the concentration, promoting the formation of well-ordered crystals.
-
Vapor Diffusion (Hanging or Sitting Drop): A drop of the concentrated solution is equilibrated against a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The gradual diffusion of the precipitant's vapor into the drop induces crystallization.
-
Cooling: A saturated solution is slowly cooled, reducing the solubility of the compound and leading to crystallization.
-
2. Crystal Mounting and Data Collection
-
Objective: To mount a suitable single crystal and collect diffraction data using an X-ray diffractometer.
-
Methodology:
-
A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope.
-
The crystal is mounted on a goniometer head, often using a cryoprotectant to prevent ice formation if data is collected at low temperatures (e.g., 100 K). Low-temperature data collection minimizes thermal vibrations and can improve the quality of the diffraction data.
-
The mounted crystal is placed in the X-ray beam of a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
-
3. Structure Solution and Refinement
-
Objective: To process the diffraction data to determine the unit cell parameters, space group, and ultimately the atomic positions.
-
Methodology:
-
Data Integration and Scaling: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots.
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.
-
Structure Solution: Initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and other parameters are refined against the experimental data using least-squares methods to achieve the best possible fit.
-
II. A Comparative Look: Structural Motifs in Thieno[2,3-d]pyrimidines
While the specific crystal structure of this compound is not publicly available, we can infer potential structural features by comparing it with known derivatives. The thieno[2,3-d]pyrimidine core is a relatively planar and rigid system. The substituents at various positions will dictate the overall molecular conformation and the nature of the intermolecular interactions that stabilize the crystal lattice.
| Feature | 2-(Substituted)thieno[2,3-d]pyrimidines | This compound (Anticipated) |
| Planarity of the Core | The fused ring system is generally planar. | The thieno[2,3-d]pyrimidine core is expected to be largely planar. |
| Key Torsion Angles | The orientation of substituents relative to the core can vary, influencing molecular packing. | The torsion angle between the pyrimidine ring and the methanesulfonyl group will be a key conformational feature. |
| Intermolecular Interactions | Hydrogen bonds (e.g., N-H···N, O-H···N), C-H···O, C-H···S, and π-π stacking are commonly observed.[13] | The sulfonyl group provides strong hydrogen bond acceptors (S=O). We can anticipate C-H···O interactions involving the methyl group and the aromatic rings. The planar core may also facilitate π-π stacking interactions. |
| Common Packing Motifs | Herringbone or layered structures are frequently observed, driven by hydrogen bonding and π-stacking. | The presence of the polar methanesulfonyl group may lead to the formation of centrosymmetric dimers or layered structures stabilized by a network of weak hydrogen bonds. |
III. Beyond Diffraction: A Multi-Technique Approach to Solid-State Characterization
While SC-XRD provides the definitive crystal structure, a comprehensive understanding of a pharmaceutical solid requires a suite of analytical techniques. These methods offer complementary information about the bulk properties of the material and can reveal the presence of different solid forms.
| Technique | Information Provided | Strengths | Limitations |
| Powder X-ray Diffraction (PXRD) | Fingerprint of the crystalline phase; used for phase identification and purity analysis.[11] | Fast, non-destructive, requires small sample amount. | Provides no information on atomic positions for unknown structures. |
| Differential Scanning Calorimetry (DSC) | Thermal properties, including melting point, enthalpy of fusion, and solid-solid phase transitions. | Quantitative thermodynamic data. | Destructive, can be influenced by experimental conditions. |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile; can identify the presence of solvates or hydrates.[10] | Quantitative information on mass loss. | Does not provide structural information. |
| Solid-State NMR (ssNMR) Spectroscopy | Information about the local environment of specific nuclei (e.g., ¹³C, ¹⁵N) in the solid state. | Sensitive to subtle differences in crystal packing and conformation. | Lower resolution than solution-state NMR, can be time-consuming. |
| Fourier-Transform Infrared (FTIR) and Raman Spectroscopy | Vibrational modes of the molecule, which are sensitive to the crystalline environment and intermolecular interactions. | Fast, non-destructive, provides information on functional groups and hydrogen bonding. | Peak interpretation can be complex. |
IV. Visualizing the Workflow and Interconnectivity of Techniques
To better illustrate the process and the relationship between these analytical methods, the following diagrams are provided.
Caption: Experimental workflow for the crystal structure analysis of this compound.
Caption: Interconnectivity of analytical techniques for solid-state characterization.
V. Conclusion
The structural analysis of this compound is a critical endeavor for any drug development program centered on this promising scaffold. While single-crystal X-ray diffraction provides the ultimate atomic-level detail, a comprehensive understanding relies on a multi-technique approach. By comparing its anticipated structural features with known analogues and employing a suite of solid-state characterization methods, researchers can gain the necessary insights to optimize this molecule's journey from the laboratory to the clinic. This guide serves as a foundational roadmap for researchers embarking on the crucial task of elucidating the solid-state properties of this and other novel pharmaceutical compounds.
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Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry. [Link]
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Zien Journals Publishing. A Review on Crystallography and Its Role on Drug Design. [Link]
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Charles River Laboratories. Pharmaceutical Polymorphism Screening & Selection. [Link]
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IUCr Journals. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. [Link]
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Jagiellońskie Centrum Innowacji. POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. [Link]
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OMICS International. The Role of Crystallography in Drug Development. [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. [Link]
-
PMC. (2022, August 12). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. [Link]
-
Drug Target Review. (2017, September 15). Structure based drug discovery facilitated by crystallography. [Link]
-
MDPI. (2023, February 23). Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. [Link]
-
ResearchGate. (2025, December 13). Novel thieno[2,3-d]pyrimidines: Their design, synthesis, crystal structure analysis and pharmacological evaluation. [Link]
-
Semantic Scholar. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. [Link]
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-
RSC Publishing. Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[7][12]thieno[2,3-d]pyrimidine derivatives. [Link]
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PMC. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. [Link]
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SciELO. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. [Link]
-
SciSpace. Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. [Link]
-
MDPI. (2021, December 26). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information Novel thieno[2,3-d]pyrimidines. [Link]
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A Comparative Guide to the Synthetic Routes of 2-Substituted Thieno[2,3-d]pyrimidines
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of purine. This structural similarity allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including potent inhibition of various protein kinases, as well as anti-inflammatory, and anticancer properties[1]. The efficacy of these compounds is often dictated by the nature of the substituent at the 2-position of the fused ring system. Consequently, the development of efficient and versatile synthetic strategies to access 2-substituted thieno[2,3-d]pyrimidines is of paramount importance to researchers in drug discovery and development.
This guide provides an in-depth comparison of the prevalent synthetic routes for the preparation of 2-substituted thieno[2,3-d]pyrimidines. We will delve into the mechanistic underpinnings of these methodologies, providing field-proven insights into experimental choices and presenting supporting data to facilitate a comprehensive understanding. The two primary strategies that will be discussed are:
-
Construction of the Pyrimidine Ring onto a Pre-formed Thiophene Core: This is the most widely adopted approach, often commencing with the versatile Gewald reaction.
-
Annulation of the Thiophene Ring onto a Pre-existing Pyrimidine Scaffold: A less common, yet valuable, alternative for accessing specific substitution patterns.
I. Synthesis from Thiophene Derivatives: The Dominant Paradigm
The most common and arguably the most versatile approach to the synthesis of thieno[2,3-d]pyrimidines involves the initial construction of a polysubstituted thiophene ring, followed by the annulation of the pyrimidine ring[2][3][4]. This strategy offers a high degree of flexibility in the introduction of various substituents onto the final heterocyclic system.
A. The Gewald Reaction: A Cornerstone for Thiophene Precursor Synthesis
The Gewald reaction is a multi-component condensation that provides a straightforward and efficient route to 2-aminothiophenes, the key precursors for thieno[2,3-d]pyrimidines[1][5]. This reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base[5][6][7][8].
The choice of the activated nitrile is critical as the cyano group is essential for the subsequent pyrimidine ring formation. The use of different ketones or aldehydes in the Gewald reaction allows for the introduction of diversity at the 5- and 6-positions of the resulting thieno[2,3-d]pyrimidine core.
Caption: Workflow of the Gewald Reaction for 2-Aminothiophene Synthesis.
Representative Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This protocol is adapted from a common procedure for the synthesis of a key thieno[2,3-d]pyrimidine precursor[1].
-
To a mixture of cyclohexanone (1.18 g, 12 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (20 mL), add triethylamine (1.5 mL) dropwise with stirring.
-
Heat the reaction mixture at 50°C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford the desired 2-aminothiophene precursor.
B. Cyclization to the Thieno[2,3-d]pyrimidin-4(3H)-one Core
With the 2-aminothiophene precursor in hand, the next crucial step is the construction of the pyrimidine ring. This is most commonly achieved by cyclization with a one-carbon synthon, such as formamide or urea[1][7][9]. The use of formamide typically leads to an unsubstituted pyrimidine ring, while other reagents can be employed to introduce substituents at the 2-position directly.
Caption: General scheme for the cyclization to the thieno[2,3-d]pyrimidin-4(3H)-one core.
Cyclization with Formamide
Heating the 2-aminothiophene precursor with formamide is a robust and widely used method to obtain the unsubstituted thieno[2,3-d]pyrimidin-4(3H)-one core[1][6].
Experimental Protocol:
-
A mixture of the 2-aminothiophene-3-carbonitrile (10 mmol) and formamide (20 mL) is heated at reflux for 1.5 to 2 hours[1].
-
The reaction mixture is then cooled to room temperature, allowing the product to precipitate.
-
The solid is collected by filtration, washed with water, and dried to yield the thieno[2,3-d]pyrimidin-4(3H)-one.
Cyclization with Other Reagents for Direct 2-Substitution
To directly introduce substituents at the 2-position, various other cyclizing agents can be employed. For instance, reaction with urea or thiourea can yield 2-oxo or 2-thioxo derivatives, respectively[9]. The use of nitriles in the presence of dry HCl gas can lead to the formation of 2-alkyl or 2-aryl substituted 4-aminothieno[2,3-d]pyrimidines[10].
C. Functionalization at the 4-Position: A Gateway to Diversity
The thieno[2,3-d]pyrimidin-4(3H)-one core is a versatile intermediate that can be readily functionalized at the 4-position. A common and highly effective strategy involves chlorination of the 4-oxo group, followed by nucleophilic substitution with a wide range of amines[1][6][11][12].
Chlorination of the 4-Oxo Group
The conversion of the 4-oxo to a 4-chloro group is typically achieved using phosphoryl chloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF)[1][11]. This 4-chloro intermediate is highly reactive and serves as an excellent electrophile for subsequent substitution reactions.
Experimental Protocol:
-
Suspend the thieno[2,3-d]pyrimidin-4(3H)-one (10 mmol) in phosphoryl chloride (10 mL).
-
Add a few drops of DMF and heat the mixture to reflux for 4-8 hours[1].
-
After cooling, the excess POCl₃ is carefully quenched with ice water.
-
The resulting precipitate is filtered, washed with water, and dried to give the 4-chlorothieno[2,3-d]pyrimidine.
Nucleophilic Substitution with Amines
The 4-chloro derivative readily undergoes nucleophilic aromatic substitution with a vast array of primary and secondary amines to afford 4-amino-substituted thieno[2,3-d]pyrimidines[1][11][12]. This step is a major source of molecular diversity in the synthesis of thieno[2,3-d]pyrimidine libraries.
Experimental Protocol:
-
Dissolve the 4-chlorothieno[2,3-d]pyrimidine (1 mmol) in a suitable solvent like isopropanol or DMF.
-
Add the desired amine (1.2 mmol) and a base such as triethylamine or diisopropylethylamine (1.5 mmol).
-
Heat the reaction mixture at reflux or under microwave irradiation until the starting material is consumed[1].
-
Upon cooling, the product is typically precipitated by the addition of water, collected by filtration, and purified.
D. Strategies for Introducing Substituents at the 2-Position
The introduction of substituents at the 2-position is a key objective for structure-activity relationship (SAR) studies. This can be achieved through several strategies, either by incorporating the substituent during the pyrimidine ring formation or by post-synthetic modification.
1. Cyclization with Substituted Reagents
As mentioned earlier, using substituted one-carbon synthons during the cyclization step is a direct method. For example, reacting the 2-aminothiophene precursor with various nitriles (R-CN) in the presence of dry HCl gas can directly yield 2-substituted (R)-4-aminothieno[2,3-d]pyrimidines[10].
| R in R-CN | Product | Yield (%) | Reference |
| Acetonitrile | 2-Methyl-4-aminothieno[2,3-d]pyrimidine | - | [10] |
| Propanonitrile | 2-Ethyl-4-aminothieno[2,3-d]pyrimidine | - | [10] |
| 3-Chloropropionitrile | 2-(2-Chloroethyl)-4-aminothieno[2,3-d]pyrimidine | - | [10] |
Yields were not explicitly stated in the provided reference.
2. Palladium-Catalyzed Cross-Coupling Reactions
For the introduction of aryl or heteroaryl substituents at the 2-position, modern cross-coupling reactions are invaluable tools. A 2-halo or 2-triflate substituted thieno[2,3-d]pyrimidine can be coupled with a variety of boronic acids or esters (Suzuki-Miyaura coupling) or other organometallic reagents[13][14]. This approach offers a powerful and flexible means to generate extensive libraries of 2-aryl derivatives.
Caption: Suzuki-Miyaura cross-coupling for the synthesis of 2-arylthieno[2,3-d]pyrimidines.
II. Synthesis from Pyrimidine Derivatives: An Alternative Approach
While less common, the synthesis of thieno[2,3-d]pyrimidines can also be accomplished by constructing the thiophene ring onto a pre-existing pyrimidine scaffold[2][3][4]. This strategy can be advantageous when the desired substitution pattern on the pyrimidine ring is more readily accessible from pyrimidine starting materials.
One such approach involves the reaction of a 2-amino-4,6-dichloro-5-pyrimidine carbaldehyde with ethyl-2-mercaptoacetate to construct the fused thiophene ring[4].
III. Comparative Analysis and Conclusion
The choice of synthetic route for a particular 2-substituted thieno[2,3-d]pyrimidine will depend on several factors, including the availability of starting materials, the desired substitution pattern, and the scale of the synthesis.
| Synthetic Strategy | Advantages | Disadvantages | Key Applications |
| Synthesis from Thiophene (Gewald Route) | Highly versatile, wide range of commercially available starting materials, well-established and robust procedures, allows for extensive diversification at the 4- and 5/6-positions. | Multi-step process, can have limitations in accessing certain substitution patterns directly. | Large-scale synthesis, generation of diverse compound libraries for drug discovery. |
| Synthesis from Pyrimidine | Can be more direct for specific substitution patterns on the pyrimidine ring. | Less common, starting materials may be less accessible, generally less versatile than the Gewald route. | Synthesis of specific target molecules with pre-defined pyrimidine substituents. |
IV. References
-
Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines - PMC. (URL: [Link])
-
Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. (URL: [Link])
-
EFFECTIVE MICROWAVE SYNTHESIS OF BIOACTIVE THIENO[2,3-d]PYRIMIDINES. (URL: [Link])
-
Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents - PubMed. (URL: [Link])
-
Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives - SciELO. (URL: [Link])
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (URL: [Link])
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives - SciELO. (URL: [Link])
-
Thienopyrimidine | Encyclopedia MDPI. (URL: [Link])
-
2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - MDPI. (URL: [Link])
-
[Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed. (URL: [Link])
-
Synthesis of Thieno[2,3-d]pyrimidines and Aminopyrimidines from 2-Alkoxy-5-cyano-4-thioxopyrimidine Intermediates - Crossref. (URL: [Link])
-
Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid - Longdom Publishing. (URL: [Link])
-
Microwave‐Assisted Synthesis of 2‐Aminothiophene‐3‐carboxylic Acid Derivatives, 3H‐Thieno[2,3‐d]pyrimidin‐4‐one and 4‐Chlorothieno[2,3‐d]pyrimidine. - ResearchGate. (URL: [Link])
-
The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines - MDPI. (URL: [Link])
-
Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst - Taylor & Francis. (URL: [Link])
-
(PDF) Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis - ResearchGate. (URL: [Link])
-
Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines - SciELO. (URL: [Link])
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - MDPI. (URL: [Link])
-
Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC. (URL: [Link])
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Safety Operating Guide
Navigating the Safe Handling of 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth technical and safety information for handling 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine, a compound of interest in the diverse field of thienopyrimidine derivatives which are explored for a wide range of therapeutic applications.[1][2][3][4][5] The following protocols are designed to be a self-validating system, grounded in established safety principles to ensure you can work with this compound confidently and securely.
Hazard Assessment and a Foundational Approach to Safety
This compound is a solid, crystalline powder. The primary hazards associated with this compound are skin and eye irritation.[6] Given that many active pharmaceutical ingredients (APIs) are designed to be biologically active, it is prudent to treat this compound with a high degree of caution to minimize exposure.[7] The Occupational Safety and Health Administration (OSHA) provides stringent guidelines for handling hazardous pharmaceuticals, which serve as a valuable framework for laboratory work with potent compounds.[6][7]
Our immediate safety objectives are to prevent skin and eye contact, and to avoid the inhalation of the powdered compound. This is achieved through a multi-layered approach encompassing engineering controls, personal protective equipment (PPE), and stringent work practices.
Essential Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE is your first line of defense against direct exposure. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or Neoprene Gloves (minimum 8 mil thickness) | Provides a robust barrier against skin contact. Nitrile and neoprene offer good resistance to a broad range of chemicals, including many organic compounds.[8][9][10][11][12][13] Thicker gloves increase the breakthrough time for chemical permeation.[9] |
| Eye Protection | Chemical Splash Goggles | Protects against accidental splashes and airborne powder, preventing serious eye irritation.[6] |
| Respiratory Protection | NIOSH-approved N95, R95, or P95 filtering facepiece respirator (FFR) | As a powdered substance, this compound can become airborne. An N95 or higher-rated respirator will filter at least 95% of airborne particles, preventing inhalation.[14][15] |
| Body Protection | Disposable Gown | A disposable gown provides a barrier to prevent the contamination of personal clothing with the chemical powder.[6][16] |
Diagram: Hierarchy of Controls for Safe Handling
Caption: A visual representation of the hierarchy of safety controls.
Step-by-Step Operational Plan for Handling
Adherence to a standardized operational procedure is critical for minimizing risk.
3.1. Preparation and Engineering Controls:
-
Designated Work Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to contain any airborne powder.[6][17]
-
Pre-use Inspection: Before starting any work, inspect all PPE for any signs of damage or defects.
-
Gather Materials: Ensure all necessary equipment (spatulas, weighing paper, containers, etc.) is within the designated work area to minimize movement and potential for spills.
3.2. Weighing and Handling the Compound:
-
Don PPE: Put on all required PPE in the correct order: gown, respirator, eye protection, and then gloves.
-
Dispensing: Carefully dispense the required amount of the compound. Avoid creating dust clouds by using gentle movements.
-
Immediate Cleanup: Clean any spills immediately with a damp cloth or paper towel. Do not dry sweep, as this can aerosolize the powder.
3.3. Post-Handling Procedures:
-
Decontamination: Wipe down the work surface and any equipment used with a suitable solvent (e.g., 70% ethanol) to decontaminate them.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful not to contaminate yourself. Dispose of all disposable items in the appropriate waste stream.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.[6]
Diagram: Safe Handling Workflow
Caption: A step-by-step workflow for the safe handling of the compound.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
4.1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, disposable gowns, weighing paper, and contaminated paper towels, should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, labeled hazardous waste container for organic waste.[2][18] Do not pour any solutions down the drain.[2][18]
4.2. Waste Disposal Procedures:
-
Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.
-
Storage: Store hazardous waste in a designated, well-ventilated area away from incompatible materials.
-
Collection: Follow your institution's guidelines for the collection and disposal of hazardous chemical waste. This is often handled by a specialized environmental health and safety department.
The U.S. Environmental Protection Agency (EPA) provides comprehensive guidelines for the management of organic waste, and it is imperative to adhere to these and your local regulations.[18][19][20]
In Case of Exposure: Immediate First Aid
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove any contaminated clothing. If skin irritation occurs, seek medical attention.[6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
By adhering to these detailed protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
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- Occupational Safety and Health Administration (OSHA). (2016, February 1).
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- U.S. Environmental Protection Agency (EPA). Respirator Section of Label Review Manual Chapter 10.
- National Institute for Occupational Safety and Health (NIOSH). OSHA Respirator Requirements for Selected Chemicals.
- Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Overview.
- University of California, San Diego. Chemical Resistance of Gloves – Quick guide.
- Safetyware. (2025, July 2).
- S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide.
- SOSCleanroom.com. (2024, September 6). Nitrile Gloves and Their Chemical Resistance.
- Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide.
- National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards.
- University of Pennsylvania.
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- Becky Aktsiaselts. CHEMICAL RESISTANCE TABLE FOR GLOVES.
- National Institute for Occupational Safety and Health (NIOSH).
- Globus Group. (2008, May 20). Showa (Best) CHM (Chem Master) Neoprene Gloves Chemical Resistance Guide.
- Centers for Disease Control and Prevention (CDC). DHHS (NIOSH) Publication No. 2025-102, Respirator Selection Guide for the Healthcare Industry.
- Occupational Safety and Health Administration (OSHA). OSHA Glove Selection Chart.
- MDPI. (2021, September). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents.
- MDPI. (2025, August 30).
- U.S. Environmental Protection Agency (EPA). ORGANIC WASTE DISPOSAL.
- PubMed. (2025, June 15). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery.
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- Hilaris Publisher. (2016). Development of thienopyrimidines as potential pharmaceuticals.
- EPA Victoria. Operating organic waste processing facilities.
- JD Supra. (2024, July 16). Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
